molecular formula C6H13NO B589749 ((1S,3R)-3-aminocyclopentyl)methanol CAS No. 1110772-11-6

((1S,3R)-3-aminocyclopentyl)methanol

Cat. No.: B589749
CAS No.: 1110772-11-6
M. Wt: 115.176
InChI Key: HVQDOKDLGGYIOY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-(3-Aminocyclopentyl) methanol is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-3-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102099-18-3
Record name rac-[(1R,3S)-3-aminocyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Enantioselective Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the enantioselective synthesis of ((1S,3R)-3-aminocyclopentyl)methanol, a crucial chiral building block in the development of carbocyclic nucleoside analogues with potential therapeutic applications. The methodologies presented are based on established, peer-reviewed synthetic routes, offering detailed experimental protocols and quantitative data to support their application in a research and development setting.

Introduction

This compound is a carbocyclic nucleoside analogue precursor that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane core, combined with the stereochemically defined amino and hydroxymethyl functionalities, makes it an isostere of natural ribose. This structural mimicry allows for the synthesis of novel nucleoside analogues with potential antiviral and antineoplastic activities. The precise spatial arrangement of the substituents is critical for biological activity, necessitating highly stereocontrolled synthetic strategies. This guide focuses on a well-established enantioselective synthesis starting from the chiral pool, specifically L-aspartic acid.

Synthetic Strategy Overview

The most efficient and widely cited enantioselective synthesis of this compound commences with L-aspartic acid, a readily available and inexpensive chiral starting material. The overall strategy involves the construction of a protected cyclopentanone intermediate, followed by stereoselective reduction and subsequent deprotection to yield the target molecule. This approach ensures the correct absolute stereochemistry at the C1 and C3 positions of the cyclopentane ring.

A logical workflow for this synthesis is depicted below:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Stereoselective Reduction & Deprotection A L-Aspartic Acid B N-Boc-L-aspartic acid anhydride A->B Protection & Cyclization C Protected cyclopentanone B->C Dieckmann Condensation D Protected (1S,3R)-hydroxy ester C->D Stereoselective Reduction C->D E Protected this compound D->E Ester Reduction F This compound E->F Deprotection

Caption: General workflow for the enantioselective synthesis of this compound.

Key Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and provide a step-by-step guide to the key transformations in the synthesis.

Synthesis of N-Boc-L-aspartic acid anhydride

This initial step involves the protection of the amino group of L-aspartic acid and subsequent cyclization to form the corresponding anhydride.

  • Materials: L-aspartic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Acetic anhydride.

  • Procedure:

    • Suspend L-aspartic acid in a mixture of THF and water.

    • Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude N-Boc-L-aspartic acid in acetic anhydride and heat at 60 °C for 2 hours.

    • Remove the solvent under vacuum to yield the crude N-Boc-L-aspartic acid anhydride, which can be used in the next step without further purification.

Dieckmann Condensation to form the Protected Cyclopentanone

The anhydride is then subjected to a Dieckmann condensation to construct the cyclopentane ring.

  • Materials: N-Boc-L-aspartic acid anhydride, appropriate diester precursor (e.g., dimethyl malonate), Sodium methoxide, Methanol, Toluene.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add the diester precursor to the sodium methoxide solution at 0 °C.

    • Add a solution of N-Boc-L-aspartic acid anhydride in toluene dropwise.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Cool the reaction to room temperature and quench with acetic acid.

    • Perform an aqueous workup and extract the product with ethyl acetate.

    • The crude product is purified by column chromatography on silica gel to afford the protected cyclopentanone.

Stereoselective Reduction of the Ketone

This is a critical step to establish the desired syn stereochemistry of the amino and hydroxyl groups.

  • Materials: Protected cyclopentanone, Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®), Methanol or THF.

  • Procedure:

    • Dissolve the protected cyclopentanone in methanol or THF and cool to -78 °C.

    • Add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the low temperature.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification by column chromatography.

Reduction of the Ester and Deprotection

The final steps involve the reduction of the ester functionality to the primary alcohol and removal of the protecting groups.

  • Materials: Protected (1S,3R)-hydroxy ester, Lithium aluminum hydride (LiAlH₄), THF, Hydrochloric acid (HCl).

  • Procedure:

    • Prepare a solution of the protected hydroxy ester in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH₄ in THF.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate.

    • Dissolve the crude protected amino alcohol in a solution of HCl in methanol or dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate the solvent under reduced pressure to yield this compound as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities reported for the key steps in the synthesis of this compound.

StepReagents and ConditionsYield (%)Diastereomeric Ratio (syn:anti) / ee (%)
N-Boc Protection & Anhydride FormationBoc₂O, TEA, THF; Acetic anhydride, 60 °C>95N/A
Dieckmann CondensationNaOMe, MeOH, Toluene, reflux75-85N/A
Stereoselective Ketone ReductionNaBH₄, MeOH, -78 °C80-90>10:1
Ester Reduction & Deprotection1. LiAlH₄, THF; 2. HCl, MeOH85-95N/A

Reaction Pathway Diagram

The detailed synthetic pathway from L-aspartic acid is illustrated below.

G cluster_0 Detailed Synthetic Pathway A L-Aspartic Acid B N-Boc-L-aspartic acid anhydride A->B Boc₂O, TEA Acetic Anhydride C Protected Cyclopentanone B->C Dieckmann Condensation D Protected (1S,3R)-hydroxy ester C->D NaBH₄, MeOH -78 °C E Protected this compound D->E LiAlH₄, THF F This compound E->F HCl, MeOH

Caption: Key transformations in the enantioselective synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound from L-aspartic acid represents a robust and efficient method for obtaining this valuable chiral building block. The key to this synthesis lies in the highly diastereoselective reduction of the cyclopentanone intermediate, which establishes the required syn relationship between the amino and hydroxymethyl precursors. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting the advancement of research and development in the field of carbocyclic nucleoside analogues.

spectroscopic data of ((1S,3R)-3-aminocyclopentyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic Analysis of ((1S,3R)-3-aminocyclopentyl)methanol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups (amine, alcohol, cyclopentyl ring) and data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂OH (methylene protons)3.4 - 3.6Doublet of doublets2H
-CH-NH₂ (methine proton)2.8 - 3.2Multiplet1H
Cyclopentyl ring protons1.2 - 2.2Multiplets7H
-OH (hydroxyl proton)Variable (broad singlet)Broad Singlet1H
-NH₂ (amine protons)Variable (broad singlet)Broad Singlet2H
Table 2: Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
-CH₂OH (methylene carbon)60 - 65
-CH-NH₂ (methine carbon)50 - 55
Cyclopentyl ring carbons25 - 45
Table 3: Predicted IR Spectral Data
Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H stretch (alcohol)3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group
N-H stretch (amine)3300 - 3500Medium, Broad (two bands for primary amine)Primary amine N-H stretching
C-H stretch (sp³ C-H)2850 - 3000StrongAliphatic C-H stretching
C-O stretch (alcohol)1000 - 1260StrongC-O stretching of the primary alcohol
N-H bend (amine)1590 - 1650MediumPrimary amine N-H bending
Table 4: Predicted Mass Spectrometry Data
Ionm/z RatioDescription
[M]+115.18Molecular ion
[M+H]+116.19Protonated molecular ion (in ESI or CI)
FragmentsVariousLoss of H₂O, NH₃, CH₂OH

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for determining the absolute configuration of amino alcohols using NMR has been described, which involves the analysis of their bis-MPA derivatives.[1]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

Infrared (IR) Spectroscopy

Organic chemists commonly utilize IR spectroscopy to identify the functional groups present in a molecule.[2]

  • Sample Preparation (Thin Film Method): [3]

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Instrumentation and Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]

    • Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[5]

    • Ensure the final solution is free of any particulate matter by filtration if necessary.[5]

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for amino alcohols include Electrospray Ionization (ESI) or Chemical Ionization (CI), which are "soft" techniques that often preserve the molecular ion.[6] Electron Impact (EI) ionization can also be used, which typically causes more fragmentation.[7]

    • The ions are then separated by a mass analyzer based on their mass-to-charge ratio.[4]

    • A detector records the abundance of each ion, generating a mass spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, CI, or EI) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. For definitive structural elucidation, the acquisition and interpretation of actual experimental data are essential.

References

physical and chemical properties of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, ((1S,3R)-3-aminocyclopentyl)methanol. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its characteristics is essential for its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data for related stereoisomers is available, specific experimentally determined values for the (1S,3R) isomer are not widely published. The data presented here is a combination of computed values from reputable chemical databases and available data for closely related analogs.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1][2]
Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]
CAS Number 1110772-11-6688810-06-2[1]
Appearance Not specified (likely an oil or low-melting solid)Not specified
Melting Point Not availableNot available
Boiling Point Not available (Boiling point for (1S,3S) isomer is 197.3 ± 13.0 °C at 760 mmHg)Not available
Solubility Not availableNot available
pKa (predicted) Not availableNot available
LogP (predicted) -0.2Not available[2]
Hydrogen Bond Donor Count 23[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Rotatable Bond Count 11[1][2]
Topological Polar Surface Area 46.3 Ų46.2 Ų[1][2]

Synthesis and Purification

A general synthetic approach to this class of compounds often involves the stereoselective reduction of a corresponding cyclopentanone or the ring opening of a suitable epoxide. Purification is typically achieved through standard laboratory techniques such as distillation or column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show a complex pattern of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet corresponding to the amine (-NH₂) protons and another broad singlet for the hydroxyl (-OH) proton would also be anticipated. The chemical shifts of these exchangeable protons would be dependent on the solvent and concentration. The methylene protons of the -CH₂OH group would likely appear as a multiplet.

    • ¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxymethyl group would be expected in the 60-70 ppm region, while the carbon attached to the amino group would appear further downfield. The remaining cyclopentyl carbons would resonate in the aliphatic region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation would likely involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to specific biological activities or signaling pathways. Its utility appears to be primarily as a chiral building block for the synthesis of pharmacologically active compounds.

It is worth noting that a structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs). This suggests that molecules incorporating the (1S,3R)-3-aminocyclopentyl scaffold may have the potential to interact with various biological targets, warranting further investigation.

Logical Relationship of Characterization

The following diagram illustrates the logical workflow for the characterization of this compound.

G Figure 1. Characterization Workflow cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Physical Physical Properties (Melting Point, Boiling Point, Solubility) Purification->Physical Chemical Chemical Properties (pKa, LogP) Purification->Chemical

Figure 1. Characterization Workflow

Experimental Workflow for a Hypothetical Synthesis

The following diagram outlines a potential experimental workflow for the synthesis and confirmation of this compound.

G Figure 2. Hypothetical Synthesis Workflow Start Starting Material (e.g., Chiral Cyclopentanone Derivative) Reaction Stereoselective Reaction (e.g., Reduction, Ring Opening) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Final Pure this compound Analysis->Final

Figure 2. Hypothetical Synthesis Workflow

References

((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of ((1S,3R)-3-aminocyclopentyl)methanol, a valuable chiral building block in modern pharmaceutical synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its stereochemically defined structure is critical for the enantioselective synthesis of complex drug molecules. This document details its physicochemical properties, outlines a representative synthetic protocol for a closely related analog, and illustrates its role in the construction of therapeutically significant compounds. The importance of its specific stereoisomerism in drug design and development is also discussed.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety. This compound represents a key chiral intermediate, providing a rigid cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl functional groups for further chemical elaboration.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and reaction optimization.

PropertyThis compoundThis compound HClReference
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1][2]
Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]
IUPAC Name This compoundThis compound;hydrochloride[1][2]
CAS Number 1110772-11-6688810-06-2[2]
Topological Polar Surface Area 46.3 Ų46.2 Ų[1][2]
Hydrogen Bond Donor Count 23[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Rotatable Bond Count 11[1][2]

Role in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps to control the spatial orientation of substituents, while the amino and hydroxyl groups provide reactive handles for a variety of chemical transformations.

Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[3]

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Rearrangement & Cyclization cluster_2 Step 3: Hydrolysis A 3-carbonyl cyclopentanecarboxylic acid B (3R)-3-hydroxycyclopentanecarboxylic acid A->B Enzyme-catalyzed reduction C (1R,5S)-2-oxygen-4-azabicyclo [3.2.1]octane-3-ketone B->C Diphenyl phosphorazidate (DPPA), Toluene, 70-80°C D (1R,3S)-3-aminocyclopentanol hydrochloride C->D 4M HCl, 95-100°C G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Final Product SM1 3-carbonyl cyclopentanecarboxylic acid P1 Asymmetric Reduction SM1->P1 SM2 Reagents for Step 1 SM2->P1 P2 Rearrangement & Cyclization P1->P2 P3 Hydrolysis P2->P3 FP (1R,3S)-3-aminocyclopentanol hydrochloride P3->FP

References

A Technical Review of Aminocyclopentylmethanol Stereoisomers: Synthesis, Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the stereoisomers of aminocyclopentylmethanol and its derivatives. The stereochemical architecture of a molecule is a critical determinant of its biological activity. In drug discovery, different enantiomers and diastereomers of a chiral compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This document summarizes key synthetic strategies, experimental protocols, and the biological implications of stereoisomerism in aminocyclopentane-based compounds, with a focus on providing a foundational understanding for researchers in drug development.

Stereoselective Synthesis of Aminocyclopentylmethanol Analogs

The controlled synthesis of specific stereoisomers of aminocyclopentylmethanol and related structures is a significant challenge in organic chemistry. The literature provides several strategies, often employing chiral starting materials or stereoselective reactions to achieve high isomeric purity.

One notable approach involves a multi-step synthesis starting from a chiral precursor, leading to a polyhydroxylated aminocyclopentylmethanol derivative. An example is the synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxyl)cyclopentane-1,2,3-triol, which utilizes a nitrone-alkene cycloaddition as a key stereochemistry-defining step.[1]

Synthetic Workflow for a Polyhydroxylated Aminocyclopentylmethanol Analog

The following diagram illustrates a synthetic pathway for preparing a specific stereoisomer of a substituted aminocyclopentylmethanol.[1]

G cluster_start Starting Material cluster_cycloaddition Key Stereoselective Step cluster_final Final Product Generation start Sugar Olefin 5 nitrone In-situ Nitrone Formation (6) start->nitrone Reaction with N-benzylhydroxylamine cycloaddition Intramolecular Nitrone-Alkene Cycloaddition nitrone->cycloaddition isoxazolidine Isoxazolidine Mixture (7 + 8) (88:11 ratio) cycloaddition->isoxazolidine hydrogenation Catalytic Hydrogenation (Pd(OH)2/C) isoxazolidine->hydrogenation Separation of major isomer 7 product (1R,2S,3S,4R,5R)-4-amino-5- (hydroxymethyl)cyclopentane-1,2,3-triol (9) hydrogenation->product

Synthetic pathway for a substituted aminocyclopentylmethanol.[1]
Experimental Protocols

Synthesis of Aminocyclopentitol 9 via Nitrone-Alkene Cycloaddition [1]

  • Nitrone Formation and Cycloaddition: A sugar-derived olefin (compound 5) is reacted with N-benzylhydroxylamine. This in-situ forms a nitrone intermediate (compound 6).

  • Intramolecular Cycloaddition: The generated nitrone spontaneously undergoes an intramolecular cycloaddition with the alkene moiety to yield a mixture of two diastereomeric isoxazolidines (compounds 7 and 8).

  • Separation and Isolation: The major diastereomer, compound 7, is isolated from the mixture.

  • Catalytic Hydrogenation: The isolated isoxazolidine 7 is subjected to catalytic hydrogenation using Pearlman's catalyst (Pd(OH)2/C). This step opens the isoxazolidine ring and removes the benzyl protecting group.

  • Final Product: The reaction yields the final product, (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol (9).

Quantitative Data from Synthesis
StepProductDiastereomeric Ratio
Nitrone-Alkena CycloadditionIsoxazolidines 7 and 888:11

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral.[2][3] A common principle is that one stereoisomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects.[2]

For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen exists as two enantiomers. The (S)-ibuprofen isomer is significantly more potent as an inhibitor of the COX-1 enzyme than the (R)-ibuprofen isomer.[3] Similarly, for the drug ethambutol, the D-isomer is an effective anti-tuberculosis agent, whereas the L-isomer can lead to blindness.[3]

Conceptual Model of Chiral Recognition

The following diagram illustrates the concept of stereoselective binding to a biological receptor.

G cluster_receptor Biological Receptor (Chiral) cluster_isomers Stereoisomers receptor eutomer (S)-Isomer (Eutomer) eutomer->receptor Strong Binding (Therapeutic Effect) distomer (R)-Isomer (Distomer) distomer->receptor Weak or No Binding (Inactive or Adverse Effect)

Stereoselective binding of isomers to a receptor.

Biological Evaluation of Related Aminocyclopentane Derivatives

In these studies, the uptake of the radiolabeled compounds in tumor cells is quantified and compared to uptake in healthy tissue. This provides a measure of the compound's potential as an imaging agent.

Quantitative Biological Activity Data

The following table summarizes the in vivo performance of a racemic mixture of [18F]-labeled trans-1-amino-3-fluoro-4-fluorocyclopentane-1-carboxylic acid ([18F]5) in a rat model of gliosarcoma.[4]

Time Post-InjectionTumor-to-Contralateral Brain Ratio
Not SpecifiedUp to 2.8

Data for [18F]5 in rats with intracranial 9L gliosarcoma.[4]

This data indicates that the compound preferentially accumulates in tumor tissue compared to healthy brain tissue, a desirable characteristic for a PET imaging agent for brain cancer.[4] The transport of this compound into cells was found to be primarily mediated by the L-type amino acid transporter (LAT).[4]

Conclusion

The stereoisomers of aminocyclopentylmethanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The stereoselective synthesis of these molecules is achievable through modern organic chemistry techniques, such as asymmetric catalysis and the use of chiral precursors. The profound impact of stereochemistry on biological activity underscores the importance of synthesizing and evaluating stereoisomerically pure compounds in drug discovery and development. While the biological profile of the parent aminocyclopentylmethanol stereoisomers remains an area for further investigation, research on related aminocyclopentane analogs demonstrates their promise as scaffolds for developing novel therapeutic and diagnostic agents. Future work should focus on the development of scalable synthetic routes to all possible stereoisomers of aminocyclopentylmethanol and a systematic evaluation of their biological activities to unlock their full therapeutic potential.

References

In-Depth Technical Guide to Chiral Resolution Methods for (3-aminocyclopentyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of (3-aminocyclopentyl)methanol isomers. The separation of these enantiomers is critical in the development of pharmaceuticals, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details the prevalent strategies for resolution, with a focus on diastereomeric salt formation, a widely utilized method for its scalability and efficiency.

Core Concepts in Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amino alcohols such as (3-aminocyclopentyl)methanol, the presence of both a basic amino group and a hydroxyl group allows for several resolution strategies. The most common methods include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemate, leaving the other enantiomer unreacted. The reacted and unreacted components can then be separated.

  • Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral selector of the stationary phase.

While all three methods are viable, diastereomeric salt formation is often the preferred method for large-scale industrial production due to its cost-effectiveness and robustness.

Diastereomeric Salt Resolution of cis-(3-aminocyclopentyl)methanol

A prevalent and effective method for the resolution of racemic cis-(3-aminocyclopentyl)methanol involves the use of a chiral resolving agent, specifically (-)-O,O'-Dibenzoyl-L-tartaric acid. This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired enantiomer.

Experimental Protocol: Diastereomeric Salt Formation

The following protocol outlines a typical procedure for the diastereomeric salt resolution of racemic cis-(3-aminocyclopentyl)methanol.

  • Salt Formation:

    • Dissolve racemic cis-(3-aminocyclopentyl)methanol in a suitable solvent, such as a mixture of methanol and water.

    • Add a solution of (-)-O,O'-Dibenzoyl-L-tartaric acid in the same solvent system to the solution of the racemic amine. The molar ratio of the resolving agent to the racemate is a critical parameter to optimize.

    • Heat the mixture to ensure complete dissolution of all components.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.

    • The crystallization process is selective for the salt formed between one enantiomer of the amino alcohol and the chiral resolving agent.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any impurities and the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an aqueous basic solution (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).

    • The base neutralizes the tartaric acid derivative, liberating the free amine into the organic phase.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent to maximize recovery.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3-aminocyclopentyl)methanol.

  • Recovery of the Resolving Agent:

    • The aqueous layer containing the sodium salt of the resolving agent can be acidified to precipitate the chiral acid, which can then be recovered by filtration, washed, and dried for reuse.

Quantitative Data Summary

The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for the resolution of cis-(3-aminocyclopentyl)methanol with (-)-O,O'-Dibenzoyl-L-tartaric acid.

ParameterValue
Starting Material Racemic cis-(3-aminocyclopentyl)methanol
Resolving Agent (-)-O,O'-Dibenzoyl-L-tartaric acid
Solvent System Methanol/Water
Yield of Diastereomeric Salt Approximately 40-45% (based on one enantiomer)
Enantiomeric Excess (ee) of the Final Product >99%
Experimental Workflow Diagram

The following diagram illustrates the key steps in the diastereomeric salt resolution of (3-aminocyclopentyl)methanol.

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Isolation of Products racemate Racemic (3-aminocyclopentyl)methanol in Solvent mixing Mixing and Heating racemate->mixing resolving_agent (-)-O,O'-Dibenzoyl-L-tartaric acid in Solvent resolving_agent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration solid Crystals of Diastereomeric Salt filtration->solid mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor basification Basification and Extraction solid->basification acidification Acidification mother_liquor->acidification enantiomer Enantiomerically Pure (3-aminocyclopentyl)methanol basification->enantiomer recovered_agent Recovered Resolving Agent acidification->recovered_agent

Diastereomeric salt resolution workflow.

Conclusion

The chiral resolution of (3-aminocyclopentyl)methanol isomers is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. Diastereomeric salt formation with chiral acids like (-)-O,O'-Dibenzoyl-L-tartaric acid stands out as a robust and scalable method. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this resolution strategy. Careful optimization of parameters such as solvent composition, temperature, and stoichiometry is essential to achieve high yields and excellent enantiomeric purity.

The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and selective antiviral and anticancer agents has led to the extensive exploration of nucleoside analogues. These molecules, which mimic natural nucleosides, can interfere with viral replication and cell proliferation by targeting key enzymes such as polymerases and reverse transcriptases. A crucial determinant of the therapeutic potential of these analogues lies in the nature of their sugar-mimicking carbocyclic core. This technical guide focuses on ((1S,3R)-3-aminocyclopentyl)methanol, a chiral cyclopentane derivative that serves as a versatile precursor for a novel class of carbocyclic nucleoside analogues. Its unique stereochemistry and functional groups offer a scaffold for the synthesis of compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of nucleoside analogues derived from this pivotal precursor.

Synthesis of Carbocyclic Nucleoside Analogues from this compound

The synthesis of carbocyclic nucleoside analogues from this compound typically involves a convergent approach where the pre-formed carbocyclic core is coupled with a heterocyclic base. Key synthetic strategies include the Mitsunobu reaction and displacement reactions.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Coupling cluster_2 Final Product Start This compound Protection Protection of Amino and Hydroxyl Groups Start->Protection e.g., Boc, TBDPS Protected_Core Protected Carbocyclic Core Protection->Protected_Core Coupling_Reaction Coupling Reaction Protected_Core->Coupling_Reaction Nucleobase Heterocyclic Base (e.g., Purine, Pyrimidine) Nucleobase->Coupling_Reaction Protected_Analogue Protected Nucleoside Analogue Coupling_Reaction->Protected_Analogue e.g., Mitsunobu or Displacement Reaction Deprotection Deprotection Protected_Analogue->Deprotection Final_Analogue Final Nucleoside Analogue Deprotection->Final_Analogue e.g., TFA, TBAF Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Reverse Transcriptase Analogue Carbocyclic Nucleoside Analogue MP Monophosphate Analogue->MP Cellular Kinases DP Diphosphate MP->DP Cellular Kinases TP Triphosphate (Active Form) DP->TP Cellular Kinases Incorporation Incorporation into Growing DNA Chain TP->Incorporation Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->Incorporation RT Reverse Transcriptase (RT) RT->Incorporation dNTPs Natural dNTPs dNTPs->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Methodological & Application

Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The protection of functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions, including exposure to most nucleophiles and bases, and its facile removal under mild acidic conditions.[1][2] When dealing with polyfunctional molecules such as amino alcohols, chemoselectivity is paramount. The inherent higher nucleophilicity of the amino group compared to the hydroxyl group allows for its selective protection.[3]

This document provides a detailed protocol for the N-Boc protection of ((1S,3R)-3-aminocyclopentyl)methanol using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds efficiently and chemoselectively to yield the desired product, tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate, without significant formation of O-Boc or other side products.[1]

Principle of the Method The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms an unstable carbamic-carbonic anhydride intermediate, which then decomposes to the stable N-Boc carbamate, releasing carbon dioxide and tert-butanol as byproducts. The reaction can be performed under various conditions, including in the presence of a mild base to neutralize the acidic byproduct, or even in aqueous media where the reaction often proceeds rapidly without the need for a catalyst.[4]

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or an Acetone/Water mixture[4]

  • Base (optional): Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA)[3][5]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/MeOH mixture)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

2. Reaction Procedure

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Dichloromethane, approx. 10 mL per mmol of amine).

  • Reagent Addition (with base): If using a base, add sodium bicarbonate (2.0 eq) to the solution. Stir the suspension for 5-10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 eq) to the mixture. The (Boc)₂O can be added as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10:1 DCM/MeOH). The reaction is typically complete within 1 to 4 hours, as indicated by the complete consumption of the starting amine.[4]

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.

Data Presentation

The following table summarizes typical reaction parameters for the Boc protection of amines, adaptable for the specified substrate. Yields are generally high for this type of transformation.

ParameterConditionRationale / Reference
Stoichiometry
Amine1.0 eqLimiting Reagent
(Boc)₂O1.1 - 1.5 eqA slight excess ensures complete conversion of the amine.[5]
Base (optional)1.5 - 3.0 eqNeutralizes acidic byproducts and can accelerate the reaction.[5]
Reaction Conditions
SolventDCM, THF, MeOH, Acetone/H₂OSolvent choice can depend on substrate solubility and desired work-up.[4][5]
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.[4][5]
Reaction Time1 - 12 hoursMonitored by TLC; often complete in a few hours.[2][4]
Outcome
Typical Yield90 - 98%High yields are consistently reported for this protection method.[4]

Visualizations

Reaction Scheme

Reaction_Scheme SM This compound Arrow_node Solvent, Base (optional) Room Temperature Boc2O (Boc)₂O Product tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate Byproducts + CO₂ + t-BuOH Plus1 + Arrow_node->Product

Caption: Chemical equation for the Boc protection of the amino alcohol.

Experimental Workflow

Workflow start Dissolve Amine in Solvent add_base Add Base (e.g., NaHCO₃) start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at Room Temp (1-4 h) add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleosides from ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a class of nucleoside analogues where the furanose or ribose sugar moiety is replaced by a carbocyclic ring, typically a cyclopentane or cyclopentene ring. This structural modification imparts several advantageous properties, including enhanced metabolic stability against enzymatic degradation by phosphorylases and hydrolases, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. The synthesis of these compounds is a key area of research in medicinal chemistry, with many carbocyclic nucleosides demonstrating potent antiviral and anticancer activities.

This document provides detailed application notes and protocols for the synthesis of both purine and pyrimidine carbocyclic nucleosides, utilizing the chiral building block ((1S,3R)-3-aminocyclopentyl)methanol. The methodologies described are based on established synthetic strategies and provide a framework for the laboratory-scale preparation of these important therapeutic candidates.

General Synthetic Strategy

The synthesis of carbocyclic nucleosides from this compound generally follows a convergent approach. This involves the initial synthesis of the carbocyclic core, followed by the stepwise construction or coupling of the desired heterocyclic base (purine or pyrimidine) to the amino group of the cyclopentane ring. Protecting group strategies are often employed to mask reactive functional groups and ensure regioselectivity during the synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Carbocyclic Purine Nucleoside Analogue

This protocol outlines the synthesis of a 6-chloropurine carbocyclic nucleoside, a versatile intermediate that can be further modified to generate a variety of purine analogues, such as adenosine and guanosine derivatives. The procedure is adapted from methodologies reported for similar structures.

Step 1: Condensation of this compound with 2,5-diamino-4,6-dichloropyrimidine

  • To a stirred solution of this compound (1.0 eq) in n-butanol, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and sodium bicarbonate (3.5 eq).

  • Heat the reaction mixture to 95-100°C and maintain for 8 hours.

  • Cool the mixture to 75-80°C and filter to remove inorganic salts.

  • Wash the filter cake with n-butanol.

  • Concentrate the combined filtrate under reduced pressure to afford the crude pyrimidine intermediate.

Step 2: Cyclization to the 6-Chloropurine Ring

  • Dissolve the crude intermediate from Step 1 in n-butanol.

  • Add triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid (0.05 eq).

  • Heat the mixture at 65-70°C for 6 hours to effect ring closure.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-chloropurine carbocyclic nucleoside.

Protocol 2: Synthesis of a Carbocyclic Pyrimidine Nucleoside (Uracil Analogue)

This protocol describes a general method for the construction of a uracil ring onto the aminocyclopentane core, a common strategy for preparing carbocyclic pyrimidine nucleosides.

Step 1: Reaction with a β-Alkoxy-α,β-unsaturated Ester

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a β-alkoxy-α,β-unsaturated ester (e.g., ethyl 3-ethoxyacrylate, 1.1 eq).

  • Heat the mixture at reflux for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization with Urea to form the Uracil Ring

  • Dissolve the crude enamine from Step 1 in a solution of sodium ethoxide in ethanol.

  • Add urea (1.5 eq) to the mixture.

  • Heat the reaction at reflux for 18-36 hours.

  • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the carbocyclic uracil nucleoside.

Data Presentation

StepProductReagents & ConditionsTypical Yield (%)
Protocol 1, Step 1 Pyrimidine IntermediateThis compound, 2,5-diamino-4,6-dichloropyrimidine, NaHCO3, n-butanol, 95-100°C, 8h75-85
Protocol 1, Step 2 6-Chloropurine NucleosidePyrimidine Intermediate, Triethylorthoformate, H2SO4 (cat.), n-butanol, 65-70°C, 6h60-70
Protocol 2, Step 1 Enamine IntermediateThis compound, Ethyl 3-ethoxyacrylate, Ethanol, Reflux, 12-24h80-90
Protocol 2, Step 2 Carbocyclic Uracil NucleosideEnamine Intermediate, Urea, Sodium Ethoxide, Ethanol, Reflux, 18-36h50-65

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Visualizations

Synthesis_Workflow_Purine Start This compound Step1 Condensation Start->Step1 Reagent1 2,5-diamino-4,6- dichloropyrimidine Reagent1->Step1 Intermediate1 Pyrimidine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Reagent2 Triethylorthoformate H2SO4 (cat.) Reagent2->Step2 Product 6-Chloropurine Carbocyclic Nucleoside Step2->Product Synthesis_Workflow_Pyrimidine Start This compound Step3 Michael Addition Start->Step3 Reagent3 β-Alkoxy-α,β- unsaturated Ester Reagent3->Step3 Intermediate2 Enamine Intermediate Step3->Intermediate2 Step4 Cyclocondensation Intermediate2->Step4 Reagent4 Urea NaOEt Reagent4->Step4 Product2 Carbocyclic Uracil Nucleoside Step4->Product2

Application Notes and Protocols for the Large-Scale Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly carbocyclic nucleoside analogues. These analogues are a significant class of antiviral and anticancer agents. The precise stereochemistry of the amino and hydroxymethyl groups on the cyclopentane ring is critical for the biological activity of the final drug substance. Therefore, a robust and scalable synthetic process that ensures high stereochemical purity is paramount for industrial production.

This document provides a detailed protocol for the large-scale synthesis of this compound, based on established methodologies for the preparation of related chiral aminocyclopentanol derivatives. The presented synthetic route is designed to be efficient, cost-effective, and amenable to scale-up, addressing the challenges of chiral control and purification.

Synthetic Strategy Overview

The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acylhydroxylamine derivative to establish the initial stereochemistry. Subsequent steps involve the reduction of the resulting bicyclic intermediate, enzymatic resolution to enhance enantiomeric purity, hydrogenation of the double bond, and finally, reduction of a lactam or a related functional group to yield the desired aminocyclopentyl)methanol.

Experimental Protocols

Protocol 1: Synthesis of Chiral Bicyclic Lactam

This protocol outlines the initial steps to construct the chiral cyclopentane backbone.

Materials:

  • (-)-Vince Lactam (or racemic Vince Lactam for subsequent resolution)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-Vince Lactam (1.0 eq) in ethyl acetate, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected Vince Lactam.

Protocol 2: Reductive Ring Opening and Formation of the Aminocyclopentyl Methanol Backbone

This protocol details the crucial reduction step to generate the target molecule's core structure.

Materials:

  • N-Boc protected Vince Lactam (from Protocol 1)

  • Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • For LAH reduction: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc protected Vince Lactam (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected this compound.

  • For NaBH₄ reduction (if starting from a suitable ester precursor): Dissolve the ester in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 2-4 hours. Quench the reaction with acetone and adjust the pH. Extract the product with an organic solvent.

  • Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., methanol, dioxane) and add a solution of hydrochloric acid. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and triturate with diethyl ether to precipitate the hydrochloride salt of this compound.

  • The free amine can be obtained by neutralization with a base.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC/GC)
Protocol 1 N-Boc protected Vince Lactam90-95>98%
Protocol 2 (LAH Reduction & Deprotection) This compound hydrochloride75-85>99%

Table 2: Reagent Quantities for a 100g Scale Synthesis (Protocol 2)

ReagentMolecular Weight ( g/mol )MolesQuantity
N-Boc protected Vince Lactam211.250.473100 g
Lithium Aluminum Hydride37.950.94635.9 g
Anhydrous THF--1.5 L
Hydrochloric Acid (4M in Dioxane)--500 mL

Mandatory Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A (-)-Vince Lactam B N-Boc Protected Vince Lactam A->B Boc₂O, DMAP C N-Boc-((1S,3R)-3-aminocyclopentyl)methanol B->C 1. LAH, THF 2. Workup D This compound (Target Molecule) C->D HCl, Dioxane

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_protection Protection Step cluster_reduction Reduction & Deprotection A Dissolve Vince Lactam in Ethyl Acetate B Add Boc₂O and DMAP A->B C Stir at Room Temperature (12-16h) B->C D Aqueous Workup and Purification C->D E LAH Suspension in THF at 0 °C F Add N-Boc Protected Lactam E->F G Reflux (4-6h) F->G H Quench and Filter G->H I Concentrate H->I J Acidic Deprotection (HCl) I->J K Precipitate and Isolate Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. Its rigid cyclopentane core serves as a stable isostere for the furanose sugar moiety found in natural nucleosides. This substitution offers several advantages, including increased metabolic stability against enzymatic cleavage by phosphorylases, which can enhance the pharmacokinetic profile of potential drug candidates. The specific stereochemistry of this compound allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. This document provides an overview of its application, particularly in the development of antiviral agents, and includes detailed protocols for the synthesis of key intermediates.

Applications in Drug Discovery

The primary application of this compound lies in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential, most notably as antiviral agents. These analogues mimic natural nucleosides and can act as inhibitors of viral polymerases, crucial enzymes for viral replication. By replacing the oxygen atom in the ribose ring with a methylene group, carbocyclic nucleosides exhibit enhanced stability towards enzymatic degradation.

One of the most prominent therapeutic areas for these analogues is in the treatment of viral infections, including those caused by HIV, hepatitis B virus (HBV), and herpesviruses. The chiral amine and hydroxymethyl functionalities of this compound serve as key handles for the introduction of various purine and pyrimidine bases, as well as for further derivatization to modulate solubility, cell permeability, and biological activity.

While direct evidence for the use of this compound in the synthesis of the approved antiviral drug Abacavir is not prevalent in publicly available literature, the structurally similar synthon, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is a known key intermediate. This highlights the importance of the aminocyclopentyl methanol scaffold in the development of potent antiviral medications. Research has also explored the use of closely related analogues, such as (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol, for the synthesis of novel carbocyclic nucleosides.[1]

Data Presentation

The following table summarizes representative data for carbocyclic nucleoside analogues synthesized from a close structural analogue of the topic compound, (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol. This data is presented to illustrate the potential of this class of compounds, although the antiviral activity of these specific derivatives was found to be marginal.[1]

CompoundNucleobaseYield (%)Antiviral ActivityCytotoxicity
1 Adenine65MarginalNot specified
2 8-Azapurine58MarginalNot specified
3 Uridine72MarginalNot specified

Data adapted from Nieto, M. I. et al. Nucleosides Nucleotides. 1999, 18(10), 2253-63.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of carbocyclic nucleoside analogues from structurally similar aminocyclopentanol derivatives and are provided as a guide for researchers.

Protocol 1: Synthesis of a Carbocyclic Adenosine Analogue

This protocol describes the coupling of this compound with 6-chloropurine, followed by ammonolysis to yield the corresponding adenosine analogue.

Materials:

  • This compound

  • 6-Chloropurine

  • Triethylamine (TEA)

  • n-Butanol

  • Ammonia in Methanol (7N solution)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Dichloromethane

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 6-chloropurine (1.0 eq) in n-butanol.

    • Add triethylamine (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to obtain the 6-chloro-substituted intermediate.

  • Ammonolysis:

    • Dissolve the purified 6-chloro-substituted intermediate in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the mixture at 100 °C for 12 hours.

    • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final carbocyclic adenosine analogue.

Protocol 2: Synthesis of a Carbocyclic Uridine Analogue

This protocol outlines a potential pathway for the synthesis of a carbocyclic uridine analogue, which would typically involve the reaction of the aminocyclopentyl scaffold with a pre-functionalized pyrimidine derivative.

Materials:

  • This compound

  • A suitable activated uridine precursor (e.g., a 2,4-dichloro-5-substituted pyrimidine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • N-Alkylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.5 eq) to the solution.

    • Add the activated uridine precursor (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired carbocyclic uridine analogue.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

experimental_workflow start This compound coupling Coupling Reaction (e.g., Nucleophilic Substitution) start->coupling purine Purine/Pyrimidine (e.g., 6-Chloropurine) purine->coupling intermediate Carbocyclic Nucleoside Intermediate coupling->intermediate modification Further Modification (e.g., Ammonolysis) intermediate->modification final_product Final Carbocyclic Nucleoside Analogue modification->final_product

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

signaling_pathway cluster_cell Host Cell drug Carbocyclic Nucleoside Analogue (Prodrug) kinase1 Cellular/Viral Kinase drug->kinase1 Phosphorylation drug_mp Analogue Monophosphate kinase1->drug_mp kinase2 Cellular Kinase drug_mp->kinase2 Phosphorylation drug_tp Analogue Triphosphate (Active Form) kinase2->drug_tp viral_polymerase Viral DNA/RNA Polymerase drug_tp->viral_polymerase Competitive Inhibition viral_genome Viral Genome Replication viral_polymerase->viral_genome chain_termination Chain Termination viral_polymerase->chain_termination

Caption: Mechanism of action for polymerase inhibition.

References

Applications of ((1S,3R)-3-aminocyclopentyl)methanol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a chiral bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the stereospecific placement of amino and hydroxymethyl groups, provides a valuable platform for the synthesis of complex molecules with specific pharmacological activities. This document provides detailed application notes and protocols concerning its use, with a primary focus on its role in the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.

Application 1: Core Scaffold for CCR2 Antagonists

The most prominent application of a derivative of this compound is in the discovery of potent and selective CCR2 antagonists. One such example is the clinical candidate PF-4254196, developed for the treatment of inflammatory conditions. The this compound core serves as a central scaffold to which other pharmacophoric groups are attached to achieve high binding affinity and desirable pharmacokinetic properties.

Signaling Pathway of CCR2

CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to their migration from the bloodstream into tissues. This process is a key driver of inflammation in various diseases, including atherosclerosis, rheumatoid arthritis, and type 2 diabetes.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein Gαi Protein CCR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Cell Migration & Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis

Quantitative Data: In Vitro Activity of PF-4254196

The following table summarizes the in vitro pharmacological data for PF-4254196, a CCR2 antagonist incorporating a derivative of this compound.

Assay TypeSpeciesIC50 (nM)
CCR2 BindingHuman5.2
CCR2 BindingMouse17
CCR2 BindingRat13
ChemotaxisHuman3.9
ChemotaxisMouse16
ChemotaxisRat2.8

Experimental Protocols

Synthesis of this compound

A key starting material for the synthesis of CCR2 antagonists like PF-4254196 is this compound. A representative synthetic approach is outlined below, starting from a commercially available chiral lactam.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start tert-Butyl (1S,4R)-3-oxo-2- azabicyclo[2.2.1]heptane-2-carboxylate Step1 Reduction with NaBH₄ in Methanol Start->Step1 Intermediate1 Lactam Intermediate Step1->Intermediate1 Step2 Boc Protection (Boc₂O, DMAP) Intermediate1->Step2 Intermediate2 Boc-protected Lactam Step2->Intermediate2 Step3 Lactam Reduction (e.g., LiAlH₄) Intermediate2->Step3 FinalProduct ((1S,3R)-3-(Boc-amino) cyclopentyl)methanol Step3->FinalProduct Step4 Deprotection (e.g., TFA or HCl) FinalProduct->Step4 FinalProduct_deprotected This compound Step4->FinalProduct_deprotected

Protocol:

  • Reduction of the Lactam: To a solution of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) in methanol, add sodium borohydride (2 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 3 hours.[1]

  • Boc Protection: After completion of the reduction, the resulting lactam is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like acetonitrile.[1]

  • Lactam Reduction: The Boc-protected lactam is then reduced to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

  • Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Biological Evaluation Protocols

1. CCR2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CCR2 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CCR2.

  • Radioligand, e.g., [¹²⁵I]-CCL2.

  • Test compound (e.g., PF-4254196).

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

2. Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant like CCL2.

Materials:

  • Primary human monocytes or a monocyte-like cell line (e.g., THP-1).

  • Chemoattractant: human recombinant CCL2.

  • Test compound.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 5 µm pore size membrane).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).

Protocol:

  • Place the assay medium containing the chemoattractant (CCL2) in the lower chamber of the chemotaxis plate.

  • Pre-incubate the monocytes with varying concentrations of the test compound.

  • Add the pre-incubated monocytes to the upper chamber (the insert).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells in the lower chamber using a suitable detection method (e.g., fluorescence of Calcein-AM-labeled cells or luminescence from a cell viability assay).

  • Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the logarithm of the test compound concentration.

Workflow for Monocyte Chemotaxis Assay

Chemotaxis_Workflow Start Isolate and Prepare Monocytes Step1 Pre-incubate Monocytes with Test Compound Start->Step1 Step3 Add Monocytes to Upper Chamber (Transwell Insert) Step1->Step3 Step2 Add Chemoattractant (CCL2) to Lower Chamber Step4 Incubate at 37°C to Allow Migration Step2->Step4 Lower Chamber Step3->Step4 Upper Chamber Step5 Remove Non-migrated Cells Step4->Step5 Step6 Quantify Migrated Cells in Lower Chamber Step5->Step6 End Calculate IC50 Step6->End

Other Potential Applications

While the development of CCR2 antagonists is the most well-documented application, the structural features of this compound suggest its potential as a scaffold in other areas of medicinal chemistry. A patent has indicated its utility in the preparation of pyrazolo[3,4-b]pyridine derivatives as potential kinase modulators.[] The rigid cyclopentane core can help in positioning substituents in a defined three-dimensional space, which is crucial for specific interactions with the binding sites of various enzymes and receptors. Further exploration of this versatile building block in the synthesis of novel therapeutic agents is warranted.

References

Application Notes and Protocols for the Characterization of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of ((1S,3R)-3-aminocyclopentyl)methanol, a chiral synthetic intermediate with applications in pharmaceutical development. The protocols described herein cover structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a specific focus on chiral separation techniques to ensure enantiomeric purity.

Introduction

This compound is a chiral bifunctional molecule containing both a primary amine and a primary alcohol on a cyclopentane scaffold. The specific stereochemistry of this compound is crucial for its intended biological activity and efficacy in pharmaceutical applications. Therefore, robust analytical methods are required to confirm its chemical structure, determine its purity, and, most importantly, to verify its enantiomeric integrity. These application notes provide a suite of analytical techniques and detailed protocols to achieve a thorough characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClReference(s)
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1]
Molecular Weight 115.18 g/mol 151.63 g/mol [1]
CAS Number 1110772-11-6688810-06-2[1]
Appearance Colorless oil (predicted)White to off-white solid (predicted)
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Soluble in water and polar organic solventsSoluble in water

Analytical Techniques and Protocols

A multi-pronged analytical approach is recommended for the complete characterization of this compound. The logical workflow for this characterization is depicted in the following diagram.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity & Chiral Separation) Purification->HPLC Purity & Enantiomeric Ratio Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Enantiomeric_Purity Enantiomeric Purity Determination HPLC->Enantiomeric_Purity

Caption: Workflow for the synthesis and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD). The choice of solvent will depend on the sample's solubility.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, HDO at 4.79 ppm, or CHD₂OD at 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or MeOD at 49.00 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

3.1.2. Expected Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂OH ~3.5~65
-CH-NH₂ ~3.0 - 3.5~50 - 55
Cyclopentyl CH ~1.2 - 2.2~30 - 45
Cyclopentyl CH₂ ~1.2 - 2.2~25 - 35

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

3.2.1. Experimental Protocol: GC-MS (for the free base)

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the free base form of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3.2.2. Experimental Protocol: LC-MS (for the hydrochloride salt)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the hydrochloride salt in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a volatile modifier such as formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 200.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

3.2.3. Expected Mass Spectral Data

The expected mass spectral data for this compound is summarized in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

IonExpected m/z (EI)Expected m/z (ESI)
[M]⁺ 115.1-
[M+H]⁺ -116.1
[M-H₂O]⁺ 97.1-
[M-NH₃]⁺ 98.1-
[CH₂NH₂]⁺ 30.0-
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a critical technique for assessing the purity of the compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).

3.3.1. Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30 °C.

    • Detection: UV at a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by the area percentage method.

3.3.2. Experimental Protocol: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino alcohols.

Chiral_HPLC_Workflow cluster_method_development Method Development cluster_analysis Analysis cluster_results Results CSP_Screening Screening of Chiral Stationary Phases (CSPs) (e.g., Chiralpak, Chiralcel) Mobile_Phase_Optimization Mobile Phase Optimization (Normal vs. Reversed Phase, Additives) CSP_Screening->Mobile_Phase_Optimization Sample_Analysis Sample Injection and Chromatogram Acquisition Mobile_Phase_Optimization->Sample_Analysis Peak_Integration Peak Integration and Quantification Sample_Analysis->Peak_Integration Enantiomeric_Excess Calculation of Enantiomeric Excess (e.e.) Peak_Integration->Enantiomeric_Excess

Caption: Workflow for chiral HPLC method development and analysis.

  • Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched sample in the mobile phase at a concentration of about 0.5-1 mg/mL.

  • Instrumentation: HPLC system with a UV or other suitable detector.

  • Chiral HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral column such as Chiralpak® AD-H or Chiralcel® OD-H (or their immobilized versions for broader solvent compatibility).

    • Mobile Phase (Normal Phase): A mixture of hexane or heptane with an alcohol (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethylenediamine) to improve peak shape. A typical starting condition could be Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Mobile Phase (Reversed Phase): A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (acetonitrile or methanol).

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 200-210 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (1S,3R) and (1R,3S) enantiomers by injecting a standard of the desired enantiomer if available.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

3.3.3. Expected Chromatographic Data

The retention times and resolution will be highly dependent on the specific chiral column and mobile phase used. A successful chiral separation will show two baseline-resolved peaks for the two enantiomers.

Table 4: Example Chiral HPLC Data

ParameterValue
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 205 nm
Retention Time (Enantiomer 1) To be determined experimentally
Retention Time (Enantiomer 2) To be determined experimentally
Resolution (Rs) > 1.5

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and both reversed-phase and chiral HPLC for purity and enantiomeric excess determination will ensure the quality and integrity of this important pharmaceutical intermediate. It is crucial for researchers to perform method validation according to their specific requirements and regulatory guidelines.

References

Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,3R)-3-aminocyclopentyl)methanol is a chiral amino alcohol that holds significant potential as a versatile building block in asymmetric catalysis. Its rigid cyclopentane backbone and bifunctional nature, containing both a primary amine and a hydroxyl group, make it an attractive scaffold for the synthesis of chiral ligands, auxiliaries, and organocatalysts. These can be instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for desired efficacy and safety.

This document provides representative applications and detailed protocols for the use of this compound in asymmetric catalysis. While direct literature specifically detailing the applications of this exact molecule is limited, the protocols provided are based on well-established methodologies for structurally analogous chiral 1,2- and 1,3-amino alcohols. These examples serve as a practical guide for researchers looking to explore the potential of this compound and its derivatives in asymmetric synthesis.

Application 1: Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation

One of the most effective applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries can be acylated and then deprotonated to form a chiral enolate, which subsequently reacts with electrophiles, such as alkyl halides, in a highly diastereoselective manner. The rigid structure of the oxazolidinone, derived from the chiral amino alcohol, effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Following the alkylation reaction, the auxiliary can be cleaved to yield the desired chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary itself can often be recovered and reused.

Representative Data

The following table summarizes representative data for the asymmetric alkylation of an N-acyloxazolidinone derived from a chiral amino alcohol, demonstrating the high diastereoselectivity and yields typically achieved in such reactions.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideN-(2-phenylacetyl)oxazolidinone95>99:1
2Ethyl iodideN-butyryloxazolidinone9298:2
3Allyl bromideN-(pent-4-enoyl)oxazolidinone9097:3
4Isopropyl iodideN-(3-methylbutanoyl)oxazolidinone8595:5
Experimental Protocols

Protocol 1.1: Synthesis of the Oxazolidinone Auxiliary from this compound

This protocol describes the formation of the corresponding oxazolidinone, a key chiral auxiliary.

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Anhydrous toluene

  • Base (e.g., potassium carbonate or triethylamine)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure oxazolidinone.

Protocol 1.2: Asymmetric Alkylation of the N-Acyloxazolidinone

This protocol details the diastereoselective alkylation of the chiral auxiliary.

Materials:

  • The synthesized oxazolidinone from Protocol 1.1

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Transfer the N-acyloxazolidinone solution to the LDA solution via cannula at -78 °C to form the lithium enolate.

  • After stirring for 30 minutes, add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 1.3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral product.

Materials:

  • Alkylated N-acyloxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start This compound step1 Reaction with Diethyl Carbonate start->step1 product1 Oxazolidinone Auxiliary step1->product1 step2 Acylation product1->step2 step3 Enolate Formation (LDA or n-BuLi) step2->step3 step4 Alkylation with Alkyl Halide step3->step4 product2 Alkylated Oxazolidinone step4->product2 step5 Hydrolysis (LiOH/H₂O₂) product2->step5 product3 Chiral Carboxylic Acid step5->product3 product4 Recovered Auxiliary step5->product4

Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Application 2: Chiral Schiff Base Ligands for Asymmetric Catalysis

The primary amine functionality of this compound can be readily condensed with aldehydes to form chiral Schiff base ligands. These ligands can coordinate with various transition metals (e.g., Cu, Ti, Ru) to create chiral catalysts for a range of asymmetric transformations, including reductions, additions, and cyclizations. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

Representative Data

The following table presents hypothetical data for a copper-catalyzed asymmetric Henry (nitroaldol) reaction using a Schiff base ligand derived from this compound and salicylaldehyde.

EntryAldehydeNitroalkaneYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeNitromethane8592
24-NitrobenzaldehydeNitromethane9095
32-NaphthaldehydeNitroethane8288 (syn)
4CyclohexanecarboxaldehydeNitromethane7890
Experimental Protocols

Protocol 2.1: Synthesis of the Chiral Schiff Base Ligand

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Anhydrous ethanol or methanol

  • Molecular sieves (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by the appearance of a yellow color.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can often be used without further purification. If necessary, the product can be recrystallized from a suitable solvent system.

Protocol 2.2: In Situ Preparation of the Chiral Catalyst and Asymmetric Henry Reaction

Materials:

  • Chiral Schiff base ligand from Protocol 2.1

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Base (e.g., triethylamine)

  • Aldehyde

  • Nitroalkane

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 eq), followed by the nitroalkane (2.0 eq) and the base (1.2 eq).

  • Stir the reaction at this temperature until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

signaling_pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle ligand Chiral Schiff Base Ligand catalyst Chiral Copper Catalyst ligand->catalyst Coordination metal Copper(II) Acetate metal->catalyst intermediate Coordinated Substrates catalyst->intermediate Coordination aldehyde Aldehyde aldehyde->intermediate nitroalkane Nitroalkane nitroalkane->intermediate product Chiral Nitroaldol Product intermediate->product C-C Bond Formation regenerated_catalyst Regenerated Catalyst product->regenerated_catalyst Release regenerated_catalyst->catalyst Re-entry

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The protocols and data presented, based on established methodologies for analogous compounds, provide a solid foundation for researchers to explore its potential in synthesizing enantiomerically pure molecules. The development of new catalytic systems based on this chiral building block could lead to significant advancements in the efficient and selective synthesis of complex chiral targets in both academic and industrial settings.

Troubleshooting & Optimization

Technical Support Center: Catalytic Asymmetric Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of the catalytic asymmetric synthesis of ((1S,3R)-3-aminocyclopentyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Reductive Ring Cleavage of N-Boc-(1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane

Q: My yield for the conversion of N-Boc-lactam to the Boc-protected amino alcohol is significantly lower than expected. What are the potential causes and solutions?

A: Low yields in this sodium borohydride-mediated reduction can stem from several factors. Over-reduction is a known side reaction with strong reducing agents. Additionally, the reaction's efficiency is sensitive to temperature and the rate of addition of the reducing agent.

Potential Solutions:

  • Temperature Control: Ensure the reaction is maintained at 0°C during the addition of sodium borohydride. Letting the temperature rise can lead to side reactions.

  • Slow Addition of NaBH₄: Add the sodium borohydride portion-wise over an extended period. This helps to control the reaction rate and minimize the formation of byproducts.

  • Solvent Purity: Use anhydrous methanol, as water can react with sodium borohydride, reducing its effectiveness.

  • Work-up Procedure: During the work-up, ensure efficient extraction of the product. The partitioning between ethyl acetate and water should be performed thoroughly.

Issue 2: Incomplete Catalytic Hydrogenation of the Starting Lactam

Q: The initial hydrogenation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is sluggish or incomplete. How can I improve the conversion?

A: Incomplete hydrogenation is often related to catalyst activity, hydrogen pressure, or the presence of impurities.

Potential Solutions:

  • Catalyst Quality: Use fresh, high-quality 10% Palladium on carbon. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Hydrogen Pressure: Ensure the reaction is conducted under a positive hydrogen atmosphere. If using a balloon, ensure it is adequately filled and sealed. For larger scale reactions, a pressurized hydrogenation vessel is recommended.

  • Reaction Time: While the typical reaction time is around 5 hours, monitoring by TLC or GC-MS is crucial to determine the point of complete consumption of the starting material.

  • Solvent: Anhydrous methanol is the standard solvent. Ensure it is free of impurities that could poison the catalyst.

Issue 3: Poor Enantioselectivity in Asymmetric Hydrogenation of Enamine Precursors

Q: I am attempting an alternative route via asymmetric hydrogenation of an enamine precursor, but the enantiomeric excess (ee) is low. What factors influence the stereoselectivity?

A: Low enantioselectivity in rhodium- or iridium-catalyzed asymmetric hydrogenations is a common challenge. The choice of chiral ligand, solvent, and additives are critical for achieving high stereocontrol.

Potential Solutions:

  • Ligand Screening: The enantioselectivity is highly dependent on the chiral phosphine ligand. It is essential to screen a variety of ligands to find the optimal one for your specific substrate.

  • Solvent Effects: The solvent can significantly influence the catalytic activity and enantioselectivity. Fluorinated alcohols like trifluoroethanol (TFE) have been shown to be effective in some rhodium-catalyzed hydrogenations.

  • Additive Effects: The addition of a base, such as potassium carbonate, can be crucial for achieving high enantioselectivity in certain rhodium-catalyzed hydrogenations of enamines.[1]

  • Product Inhibition: The amine product can sometimes inhibit the catalyst. In such cases, in situ protection of the newly formed amine with a reagent like di-tert-butyl dicarbonate (Boc₂O) can prevent this inhibition and improve results.

Issue 4: Difficulties in Purification of the Final Product

Q: I am struggling to obtain pure this compound after deprotection. What are effective purification strategies?

A: The final product is a relatively polar amino alcohol, which can make purification challenging.

Potential Solutions:

  • Crystallization of a Salt: Given the basic nature of the amine, forming a salt (e.g., hydrochloride) can facilitate purification by crystallization. This can be an effective way to remove non-basic impurities.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol, is typically required to prevent streaking and ensure good separation.

  • Azeotropic Removal of Water: After aqueous work-ups or deprotection in water, ensure all water is removed before attempting further purification. This can be achieved by azeotropic distillation with a solvent like toluene.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A widely used starting material is the chiral lactam, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as a Vince lactam.[3] This bicyclic compound allows for stereocontrolled functionalization of the cyclopentane ring.

Q2: What are the key stereochemistry-defining steps in the synthesis from the Vince lactam?

A2: The stereochemistry of the final product is primarily derived from the chirality of the starting Vince lactam. The subsequent reduction steps, if performed correctly, maintain this stereochemical integrity.

Q3: Can I use a different reducing agent instead of sodium borohydride for the reductive ring cleavage?

A3: While sodium borohydride is commonly used, other reducing agents could potentially be employed. However, stronger reducing agents like lithium aluminum hydride might lead to over-reduction or different selectivity. Any alternative reducing agent would require careful optimization of the reaction conditions.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. For more quantitative analysis and to check for the presence of volatile intermediates or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) can be very effective. For the final product and its protected precursors, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for characterization and purity assessment.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, alternative routes exist, such as the catalytic asymmetric hydrogenation of a suitably substituted cyclopentene precursor.[4] This approach relies on a chiral catalyst to establish the desired stereocenters. Another strategy involves the enzymatic resolution of a racemic intermediate.

Data Presentation

Table 1: Effect of Ligand and Additive on Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine Precursor

EntryChiral LigandAdditiveConversion (%)Enantiomeric Excess (ee, %)
1(2S,5S)-Me-duphosNone83-
2(2S,4S)-Et-ferrotaneNone80-
3(2S,4S)-ptbp-skewphosNone>9985
4(2S,4S)-ptbp-skewphosK₂CO₃>99>95

Data adapted from a study on a structurally related tetrasubstituted enamine.[1] Conditions: [Rh(cod)(ligand)]OTf catalyst, 50°C, 1.0 MPa H₂, 2-propanol, 16-22 h.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

This protocol is based on a reported synthesis of a derivative of the target molecule.[1]

Step 1: Catalytic Hydrogenation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • To a solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (10 g, 91.70 mmol) in anhydrous methanol (180 mL), add 10% palladium on activated carbon (3 g).

  • Stir the mixture at 25°C for 5 hours under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the saturated lactam, which is used in the next step without further purification.

Step 2: N-Boc Protection of the Saturated Lactam

  • Dissolve the crude lactam from Step 1 (approx. 82.51 mmol) in anhydrous acetonitrile (300 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O, 28.60 g, 131.04 mmol) and 4-dimethylaminopyridine (DMAP, 5.04 g, 41.25 mmol).

  • Stir the mixture at 25°C for 1 hour.

  • Remove the solvent in vacuo and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to afford tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Step 3: Reductive Ring Cleavage

  • Dissolve tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (2.99 g, 14.15 mmol) in methanol (40 mL) and cool the solution to 0°C.[2]

  • Add sodium borohydride (1.071 g, 28.3 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, monitoring the progress by LCMS.

  • Remove the methanol in vacuo.

  • Partition the resulting residue between ethyl acetate (250 mL) and water (250 mL).

  • Wash the organic layer with brine (250 mL), dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude material by column chromatography (silica gel, ethyl acetate/heptane) to yield tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate.[2]

Step 4: Deprotection to Yield this compound

  • Disperse tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate (2.92 g, 13.56 mmol) in water (50 mL).[2]

  • Reflux the mixture at 100°C for 18 hours, monitoring by LCMS.

  • Remove the water by azeotropic distillation with toluene (3 x 50 mL).

  • The final product, this compound, is obtained as a clear, viscous oil and can be used without further purification or purified as described in the troubleshooting guide.[2]

Visualizations

Yield_Improvement_Workflow start_end start_end process process issue issue solution solution start Start Synthesis hydrogenation Catalytic Hydrogenation of Vince Lactam start->hydrogenation incomplete_hydrogenation Incomplete Hydrogenation? hydrogenation->incomplete_hydrogenation Check Conversion boc_protection N-Boc Protection reduction Reductive Ring Cleavage (NaBH4) boc_protection->reduction low_yield_reduction Low Yield in Reduction? reduction->low_yield_reduction Check Yield deprotection Boc Deprotection purification Purification deprotection->purification purification_issue Purification Difficulties? purification->purification_issue Check Purity end_product Final Product: This compound low_yield_reduction->deprotection No solution_temp Control Temperature (0°C) Slow NaBH4 Addition low_yield_reduction->solution_temp Yes incomplete_hydrogenation->boc_protection No solution_catalyst Fresh Catalyst Adequate H2 Pressure incomplete_hydrogenation->solution_catalyst Yes purification_issue->end_product No solution_purification Crystallize as Salt Chromatography with Amine Modifier purification_issue->solution_purification Yes solution_temp->reduction Implement & Retry solution_catalyst->hydrogenation Implement & Retry solution_purification->purification Implement & Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of this compound?

A1: The most prevalent byproducts are typically diastereomers, particularly the trans-isomer, ((1S,3S)-3-aminocyclopentyl)methanol. Other potential impurities include unreacted starting materials, such as the unsaturated precursor ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, and residual solvents or reagents used in the synthesis.

Q2: How can I identify the presence of the undesired trans-diastereomer in my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and identifying diastereomers of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though the signals for the cis and trans isomers may have subtle differences.

Q3: What are the likely sources of diastereomeric impurities?

A3: Diastereomeric impurities can arise from two main sources:

  • Incomplete stereoselectivity during the synthesis of the cyclopentene precursor: For example, the synthesis of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol may also yield the undesired (1R,4S) isomer.

  • Non-stereospecific hydrogenation of the cyclopentene precursor: The reduction of the double bond may not exclusively produce the desired cis-isomer, leading to the formation of the trans-diastereomer.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. If using flammable solvents or hydrogen gas for reduction, ensure proper ventilation and grounding of equipment to prevent ignition sources.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction during the precursor synthesis or the final hydrogenation step.Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion. Consider optimizing reaction time, temperature, or catalyst loading.
Loss of product during work-up or purification.Optimize extraction and purification procedures. For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize recovery.
Presence of Diastereomeric Impurity (trans-isomer) Non-stereoselective hydrogenation.Screen different hydrogenation catalysts (e.g., Palladium on Carbon, Rhodium on Alumina) and solvent systems. Optimize hydrogenation pressure and temperature to favor the formation of the cis-isomer.
Impure starting precursor.Purify the unsaturated precursor, for instance, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, before the hydrogenation step. Chiral resolution techniques may be necessary.
Unreacted Starting Material Detected Incomplete hydrogenation.Increase reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst is active and not poisoned.
Broad or Unresolved Peaks in HPLC Analysis Inappropriate HPLC method.Develop and validate a suitable chiral HPLC method for the separation of all potential isomers. A method for separating the precursor isomers is provided in the Experimental Protocols section.
Poor sample preparation.Ensure the sample is fully dissolved in the mobile phase and filtered before injection.

Quantitative Data Summary

Compound Structure Molecular Formula Molar Mass ( g/mol ) Stereochemistry
This compoundStructure of this compoundC₆H₁₃NO115.17cis
((1S,3S)-3-aminocyclopentyl)methanolStructure of ((1S,3S)-3-aminocyclopentyl)methanolC₆H₁₃NO115.17trans
((1S,4R)-4-aminocyclopent-2-en-1-yl)methanolStructure of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanolC₆H₁₁NO113.16Precursor
((1R,4S)-4-aminocyclopent-2-en-1-yl)methanolStructure of ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanolC₆H₁₁NO113.16Undesired Precursor Isomer

Experimental Protocols

Chiral HPLC Method for the Separation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol and its (1R,4S) Isomer

This method can be adapted for the analysis of the saturated final product and its diastereomers.

  • Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm)

  • Mobile Phase: 50mM Sodium Perchlorate solution with pH adjusted to 2.0 using perchloric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Byproduct Troubleshooting Start Synthesized this compound Initial_Analysis Initial Purity Check (e.g., Achiral HPLC, NMR) Start->Initial_Analysis Analyze crude product Purity_Check Purity Meets Specification? Initial_Analysis->Purity_Check Chiral_HPLC Perform Chiral HPLC Analysis Purity_Check->Chiral_HPLC No Final_QC Final Quality Control Purity_Check->Final_QC Yes Identify_Byproduct Identify Byproduct(s) (e.g., trans-isomer, unreacted precursor) Chiral_HPLC->Identify_Byproduct Troubleshoot_Synthesis Troubleshoot Synthesis Protocol (e.g., catalyst, temperature, precursor purity) Identify_Byproduct->Troubleshoot_Synthesis Repurify Repurify Product (e.g., Recrystallization, Chromatography) Identify_Byproduct->Repurify Troubleshoot_Synthesis->Start Re-synthesize Repurify->Chiral_HPLC Re-analyze

Caption: Workflow for byproduct identification and troubleshooting.

Technical Support Center: Optimizing Amide Coupling Reactions with ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amide coupling reactions involving ((1S,3R)-3-aminocyclopentyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing amide coupling reactions with this compound?

A1: The primary challenge arises from the bifunctional nature of the molecule, which contains both a primary amine and a primary alcohol. This can lead to a lack of chemoselectivity, resulting in the formation of the desired N-acylated product as well as an undesired O-acylated byproduct. Other common challenges in amide coupling, such as low yields and purification difficulties, may also be encountered.

Q2: Is it necessary to protect the hydroxyl group of this compound before amide coupling?

A2: Not always, but it is a reliable strategy to ensure chemoselectivity. Direct, protecting-group-free coupling can be achieved, but it is highly dependent on the reaction conditions and the coupling reagents used. A protection/deprotection sequence, while adding steps, often provides a cleaner reaction and higher yield of the desired N-acylated product by preventing O-acylation.

Q3: What are the most common coupling reagents for this type of reaction?

A3: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are widely used.[1] Other common reagents include uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP. The choice of reagent can influence both the reaction rate and the level of side reactions.

Q4: How can I minimize side reactions like racemization?

A4: Racemization can be a concern, especially when coupling amino acid derivatives. The addition of additives like HOBt to carbodiimide-mediated couplings is a standard method to suppress racemization.[1] Using coupling reagents known for low racemization potential, such as HATU, is also a good strategy.

Q5: What are the typical solvents and bases used in these coupling reactions?

A5: Common solvents include polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The choice of solvent can affect the solubility of reagents and the reaction rate. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used to neutralize acid formed during the reaction and to facilitate the coupling process.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Amide Product
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature, but be cautious of potential side reactions.- Use a more powerful coupling reagent like HATU.
Poor activation of the carboxylic acid - Ensure your coupling reagents (e.g., EDC, HATU) are fresh and not degraded.- Check the stoichiometry of your reagents; a slight excess of the coupling reagent and the carboxylic acid may be beneficial.
Side reactions (e.g., O-acylation) - Consider protecting the hydroxyl group with a suitable protecting group like TBDMS.- Optimize reaction conditions to favor N-acylation (e.g., lower temperature, specific solvent).
Difficult purification leading to product loss - Optimize your work-up procedure to efficiently remove unreacted starting materials and coupling byproducts.- For EDC couplings, an acidic wash can help remove the urea byproduct.
Problem 2: Presence of O-acylated Side Product
Possible Cause Suggested Solution
Hydroxyl group is competing with the amine for acylation - This is the primary cause of this side product in protecting-group-free reactions.
Reaction conditions favor O-acylation - Lower the reaction temperature.- Change the solvent. In some cases, less polar solvents may favor N-acylation.- Avoid a large excess of the acylating agent.
Choice of coupling reagent - Some coupling reagents may be more prone to O-acylation. Experiment with different classes of reagents (e.g., carbodiimides vs. phosphonium salts).
Protecting Group Strategy - The most robust solution is to protect the hydroxyl group. A tert-butyldimethylsilyl (TBDMS) ether is a good option as it is stable to many coupling conditions and can be removed under mild acidic conditions or with fluoride sources.[2][3][4][5][6]
Problem 3: Difficulty in Removing Coupling Reagent Byproducts
Possible Cause Suggested Solution
Use of DCC - The dicyclohexylurea (DCU) byproduct is often poorly soluble. Filter the reaction mixture before work-up.
Use of EDC - The ethyl-dimethylaminopropyl urea byproduct is water-soluble. Perform an aqueous work-up with dilute acid (e.g., 0.5 M HCl) to protonate and solubilize the urea.
Use of HOBt/HATU/HBTU - These can sometimes be challenging to remove completely by simple extraction. Careful column chromatography is often required.
Residual DIPEA or other tertiary amine bases - Include an acidic wash (e.g., dilute HCl or saturated NH4Cl solution) in your aqueous work-up to protonate and remove the amine base.

Data Presentation: Comparison of Coupling Strategies

Table 1: Protecting-Group-Free vs. Protection Strategy for Amide Coupling with this compound

Parameter Protecting-Group-Free Strategy Hydroxyl Protection Strategy (e.g., TBDMS)
Number of Steps 1 (Coupling)3 (Protection, Coupling, Deprotection)
Chemoselectivity Moderate to Good (O-acylation is a potential side reaction)Excellent (O-acylation is prevented)
Typical Yield Variable (Depends on conditions and substrates)Generally Good to Excellent
Complexity LowHigh
Ideal for Initial screening, simpler carboxylic acidsComplex molecules, maximizing yield and purity

Table 2: Comparison of Common Coupling Reagents for the Amide Coupling Step (Assuming Protected Hydroxyl)

Coupling Reagent System Typical Reaction Time Relative Cost Key Advantages Potential Issues
EDC / HOBt 4 - 24 hoursLowGood efficiency, water-soluble byproduct.[1]Can be sluggish with hindered substrates.
DCC / DMAP 4 - 12 hoursLowEffective for many substrates.Insoluble DCU byproduct can complicate purification.[1]
HATU / DIPEA 1 - 6 hoursHighVery fast and efficient, low racemization.Can be difficult to remove byproducts without chromatography.
BOP-Cl / Et3N 2 - 8 hoursModerateEffective for hindered couplings.Can be sluggish.[1]

Experimental Protocols

Protocol 1: Protecting-Group-Free Amide Coupling using EDC/HOBt

This protocol aims for direct N-acylation and relies on the generally higher nucleophilicity of the amine compared to the alcohol.

  • Preparation : To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM (0.1 M) at 0 °C, add HOBt (1.2 eq.).

  • Activation : Add EDC·HCl (1.2 eq.) to the mixture and stir at 0 °C for 30 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N-acylated product from any O-acylated byproduct and other impurities.

Protocol 2: Amide Coupling with TBDMS Protection of the Hydroxyl Group

Step A: TBDMS Protection of this compound

  • Preparation : Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.2 M).

  • Silylation : Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography to obtain O-TBDMS protected this compound.

Step B: Amide Coupling

  • Follow Protocol 1 using the O-TBDMS protected amino alcohol (1.1 eq.) in place of the unprotected amino alcohol.

Step C: TBDMS Deprotection

  • Preparation : Dissolve the TBDMS-protected amide (1.0 eq.) in THF (0.1 M).

  • Deprotection : Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq., 1 M solution in THF) and stir at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up : Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Purification : Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. Purify by column chromatography to yield the final N-acylated product.

Visualizations

G Troubleshooting Workflow for Low Amide Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time / Temperature incomplete->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) incomplete->stronger_reagent check_side_products Analyze Side Products (LC-MS/NMR) complete->check_side_products extend_time->check_reaction stronger_reagent->check_reaction o_acylation O-Acylation Observed? check_side_products->o_acylation yes_o_acyl Yes o_acylation->yes_o_acyl Yes no_o_acyl No o_acylation->no_o_acyl No protect_oh Protect Hydroxyl Group (e.g., TBDMS) yes_o_acyl->protect_oh optimize_conditions Optimize Protecting-Group-Free Conditions yes_o_acyl->optimize_conditions purification_issue Check Purification / Work-up no_o_acyl->purification_issue end Improved Yield protect_oh->end optimize_conditions->end purification_issue->end

Caption: Troubleshooting workflow for low amide yield.

G Decision Logic: To Protect or Not to Protect? start Start: Coupling with This compound goal What is the primary goal? start->goal max_yield Maximize Yield & Purity goal->max_yield High Purity quick_screen Rapid Synthesis / Screening goal->quick_screen Speed protect_strategy Use Hydroxyl Protection Strategy max_yield->protect_strategy pg_free_strategy Attempt Protecting-Group-Free Synthesis quick_screen->pg_free_strategy protect 1. Protect OH (e.g., TBDMS) protect_strategy->protect end_pg_free N-Amide + Potential O-Amide pg_free_strategy->end_pg_free couple 2. Amide Coupling protect->couple deprotect 3. Deprotect OH couple->deprotect end_protect High Yield, Pure N-Amide deprotect->end_protect

Caption: Decision logic for choosing a synthetic strategy.

References

Technical Support Center: Degradation Pathways of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of ((1S,3R)-3-aminocyclopentyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: Based on the metabolism of other alicyclic amines, the degradation of this compound is predicted to proceed through several key pathways. These are primarily initiated by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver. The main anticipated pathways include:

  • N-Oxidation: Direct oxidation of the primary amine to form the corresponding hydroxylamine and nitroso intermediates.

  • Oxidative Deamination: Oxidation of the carbon alpha to the amine group, leading to the formation of an unstable carbinolamine which can then spontaneously cleave to form cyclopentanone derivatives and release ammonia.

  • Ring Oxidation (Hydroxylation): Oxidation of the cyclopentyl ring at positions not sterically hindered by the substituents, leading to the formation of various hydroxylated metabolites.

  • Alcohol Oxidation: Oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid.

Q2: What are the major enzymes involved in the metabolism of alicyclic amines like this compound?

A2: The primary enzymes responsible for the metabolism of alicyclic amines are cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4, CYP2C9) and flavin-containing monooxygenases (FMOs).[1] These enzymes are abundant in the liver and are responsible for a wide range of oxidative biotransformations.

Q3: Are there any known reactive intermediates formed during the degradation of this compound?

A3: Yes, the metabolic activation of alicyclic amines can lead to the formation of reactive intermediates. A key potential reactive intermediate is an iminium ion, formed through oxidation of the carbon alpha to the amine. These electrophilic species can potentially bind covalently to cellular macromolecules like proteins and DNA, which is a consideration in toxicology studies.

Q4: How can I analyze the parent compound and its potential metabolites?

A4: Due to the polar nature and lack of a strong chromophore in this compound and its likely metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography for retaining and separating such polar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vitro study of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
Poor retention of the parent compound and metabolites on a C18 column. The analytes are too polar for effective retention by reversed-phase chromatography.Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Optimize the mobile phase with a high organic content (e.g., >80% acetonitrile) and a suitable aqueous buffer (e.g., ammonium formate).
Low sensitivity in LC-MS/MS analysis. 1. Poor ionization efficiency in the mass spectrometer source. 2. Suboptimal MS/MS transition parameters. 3. Matrix effects from the in vitro system (e.g., microsomes, hepatocytes).1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Analyze in positive ion mode. 2. Perform a compound optimization experiment to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM). 3. Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components.
Inconsistent results in metabolic stability assays. 1. Inconsistent activity of the liver microsomes. 2. Pipetting errors, especially with small volumes. 3. Degradation of the compound in the assay buffer (chemical instability).1. Ensure proper storage and handling of microsomes. Always pre-incubate microsomes at 37°C before adding the substrate. Run a positive control with a known substrate to verify enzyme activity. 2. Use calibrated pipettes and consider using automated liquid handlers for better precision. 3. Run a control incubation without the NADPH cofactor to assess non-enzymatic degradation.
No metabolite peaks are detected. 1. The compound is highly stable and not metabolized under the experimental conditions. 2. The concentration of metabolites is below the limit of detection of the analytical method. 3. The chosen in vitro system lacks the necessary enzymes.1. Increase the incubation time or the concentration of the enzyme source (e.g., microsomes). 2. Concentrate the sample before LC-MS/MS analysis. Optimize the sensitivity of the mass spectrometer. 3. Consider using a different in vitro system, such as S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • In a 96-well plate, add phosphate buffer and the HLM solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the substrate solution (final substrate concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify potential metabolites of this compound.

Materials:

  • Same as Protocol 1, with the addition of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Follow steps 1-6 of Protocol 1, using a longer incubation time (e.g., 60 minutes) to allow for metabolite formation.

  • Analyze the supernatant using a high-resolution LC-MS/MS system.

  • Acquire data in full scan mode to detect potential metabolites.

  • Use data mining software to search for predicted metabolites (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation followed by oxidation, etc.) and compare the MS/MS fragmentation patterns of the metabolites with the parent compound.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Time (min)% Parent Compound Remaining
0100
585
1560
3035
6010

Note: The data presented are representative and may vary depending on experimental conditions.

Table 2: Predicted and Observed Metabolites of this compound
Predicted MetaboliteMass Shift (Da)Observed (Yes/No)
Hydroxylated metabolite+16Yes
N-Oxide+16Possible
Oxidative deamination product-1Yes
Carboxylic acid metabolite+14Possible

Visualizations

degradation_pathways cluster_main Degradation of this compound cluster_oxidation Oxidative Pathways cluster_metabolites Resulting Metabolites parent This compound n_oxidation N-Oxidation parent->n_oxidation FMO, CYP450 ring_hydroxylation Ring Hydroxylation parent->ring_hydroxylation CYP450 deamination Oxidative Deamination parent->deamination CYP450 alcohol_oxidation Alcohol Oxidation parent->alcohol_oxidation ADH, ALDH hydroxylamine Hydroxylamine/Nitroso Metabolite n_oxidation->hydroxylamine hydroxylated_metabolite Hydroxylated Metabolite ring_hydroxylation->hydroxylated_metabolite cyclopentanone_derivative Cyclopentanone Derivative deamination->cyclopentanone_derivative carboxylic_acid Carboxylic Acid Metabolite alcohol_oxidation->carboxylic_acid

Caption: Predicted metabolic degradation pathways of this compound.

experimental_workflow cluster_workflow In Vitro Metabolism Experimental Workflow start Start: Prepare Reagents incubation Incubate Compound with Liver Microsomes at 37°C start->incubation sampling Collect Samples at Different Time Points incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for in vitro metabolism studies.

References

Technical Support Center: Purification of ((1S,3R)-3-aminocyclopentyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of ((1S,3R)-3-aminocyclopentyl)methanol and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

The primary challenge lies in the separation of stereoisomers, which have identical chemical and physical properties in an achiral environment.[1][2] The key difficulties include:

  • Enantiomeric Separation: Separating the desired enantiomer from its mirror image.

  • Diastereomeric Separation: Separating isomers that are not mirror images of each other.

  • Achieving High Purity: Obtaining the target isomer with high enantiomeric excess (e.e.) and chemical purity.

  • Method Development: Selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions can be time-consuming.[3][4]

Q2: What are the most common techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most prevalent and effective methods for separating enantiomers of chiral compounds like this compound.[1][5][] These techniques are suitable for both analytical and preparative-scale purification.[5]

Q3: How do I select the right chiral stationary phase (CSP)?

There is no universal CSP, and selection often requires screening multiple columns.[1][7] However, based on the structure of this compound (a cyclic amino alcohol), the following types of CSPs are good starting points:

  • Polysaccharide-based CSPs (Cellulose and Amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.[3][8]

  • Cyclodextrin-based CSPs: These are effective for creating inclusion complexes, which can aid in chiral recognition, particularly for cyclic compounds.[9][10]

  • Macrocyclic Glycopeptide-based CSPs: These offer different selectivity and can be successful when polysaccharide phases are not.

A logical approach to CSP selection is to start with a screening protocol that includes a few columns from these different categories.

Q4: What is the role of the mobile phase in chiral separations?

The mobile phase composition is critical for achieving resolution. It influences the interactions between the analyte and the CSP. Key components include:

  • Organic Modifiers: Alcohols like methanol, ethanol, and isopropanol are commonly used to adjust retention and selectivity.[11]

  • Additives: Small amounts of acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., diethylamine - DEA, triethylamine - TEA) are often necessary to improve peak shape and resolution for ionizable compounds like amines.[12][13]

Q5: Can I use derivatization to aid in the separation?

Yes, derivatization can be a useful strategy.[14] By reacting the amino or hydroxyl group with a chiral derivatizing agent, you can form diastereomers.[1] These diastereomers have different physical properties and can often be separated on a standard achiral column.[1][14] However, this adds extra steps to the process (reaction and potential removal of the derivatizing group).

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers
Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen a different type of CSP (e.g., if using a cellulose-based column, try an amylose-based or cyclodextrin-based column).
Suboptimal Mobile Phase Composition 1. Vary the organic modifier (e.g., switch from methanol to ethanol or isopropanol).2. Adjust the concentration of the organic modifier.3. Introduce or change the acidic or basic additive (e.g., add 0.1% DEA or TFA).[12][13]
Low Column Temperature Increase the column temperature in small increments (e.g., 5 °C). In some cases, lower temperatures can enhance resolution, so this parameter should be optimized.[3]
Incorrect Flow Rate Decrease the flow rate to potentially improve peak efficiency and resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase For amine compounds, peak tailing is common. Add a basic modifier like DEA or TEA to the mobile phase to improve peak symmetry.[12][13]
Sample Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation 1. Flush the column with a strong solvent.2. If performance does not improve, the column may need to be replaced.
Issue 3: High Backpressure
Possible Cause Troubleshooting Step
Blocked Frit or Column Inlet 1. Reverse flush the column (if permitted by the manufacturer).2. Replace the in-line filter.
Sample Precipitation in the Mobile Phase Ensure the sample is fully soluble in the mobile phase. Consider using a stronger injection solvent, but be mindful of potential peak distortion.
Particulate Matter in the Sample or Mobile Phase Filter the sample and mobile phase before use.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Analytical Separation

This protocol provides a starting point for developing an analytical method to separate the enantiomers of ((3-aminocyclopentyl)methanol).

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Preparative SFC Method for Isomer Purification

Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent for preparative scale purification.

  • Column: Lux Cellulose-2

  • Dimensions: 250 x 21.2 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% DEA

  • Gradient: Isocratic at 30% Methanol with 0.2% DEA

  • Flow Rate: 70 g/min

  • Back Pressure: 150 bar

  • Temperature: 35 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry

  • Sample Preparation: Dissolve the crude mixture in methanol at a high concentration (e.g., 50 mg/mL).

Quantitative Data Summary

The following tables present hypothetical but realistic data for the purification of this compound based on the preparative SFC protocol mentioned above.

Table 1: Purification Yield and Purity

Parameter Value
Starting Material (Racemic Mixture) 5.0 g
Isolated (1S,3R) Isomer 2.1 g
Isolated (1R,3S) Isomer 2.0 g
Overall Yield 82%
Purity of (1S,3R) Isomer (by HPLC) >99%
Enantiomeric Excess of (1S,3R) Isomer 99.5% e.e.

Table 2: Comparison of Chiral Stationary Phases (Analytical Scale)

CSP Mobile Phase Resolution (Rs) Selectivity (α)
Chiralpak IC Hexane/IPA/DEA (90:10:0.1)2.51.4
Lux Cellulose-2 CO2/Methanol/DEA (75:25:0.2)3.11.6
CYCLOBOND I 2000 Acetonitrile/Water/TFA (95:5:0.1)1.81.2

Visualizations

Chiral_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis racemic_mixture Racemic Mixture of ((3-aminocyclopentyl)methanol) Isomers method_dev Analytical Method Development (HPLC/SFC) racemic_mixture->method_dev Screening prep_purification Preparative Chromatography (SFC) method_dev->prep_purification Optimized Method fraction_analysis Fraction Analysis (Purity and e.e.) prep_purification->fraction_analysis Collect Fractions pure_isomer Pure (1S,3R) Isomer fraction_analysis->pure_isomer Combine Pure Fractions

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Start: Poor/No Resolution check_csp Is the CSP appropriate? start->check_csp change_csp Screen a different CSP type check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->start adjust_mp Vary modifier and/or additive check_mp->adjust_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes adjust_mp->start adjust_temp Adjust temperature check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->start

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: Synthesis of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-cyclopenten-1-one. This allows for the introduction of the required functional groups on the cyclopentane ring.

Q2: How can the cis-stereochemistry of the amino and methanol groups be established?

The cis-stereochemistry is typically established during the reduction of an intermediate. For instance, the reduction of a 3-azido-cyclopentanecarboxylate intermediate often proceeds with the hydride attacking from the less hindered face, leading to the desired cis product.

Q3: What methods can be used to resolve the enantiomers and obtain the desired (1S,3R) configuration?

Chiral resolution is a common method.[1] This can be achieved by forming diastereomeric salts of a racemic intermediate, such as cis-3-aminocyclopentanecarboxylic acid, with a chiral resolving agent like tartaric acid or a chiral amine.[1] The diastereomers can then be separated by crystallization, followed by removal of the resolving agent.

Q4: Are there any particularly hazardous reagents used in this synthesis?

Yes, sodium azide (NaN₃) is often used to introduce the amine functionality. It is highly toxic and can be explosive, especially when heated or in contact with acids. Appropriate safety precautions must be strictly followed.

Synthesis Workflow and Troubleshooting

A plausible synthetic route starting from 2-cyclopenten-1-one is outlined below. This workflow is followed by a detailed troubleshooting guide for each key step.

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Decarboxylation & Azide Introduction cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Step 4: Chiral Resolution A 2-Cyclopenten-1-one C Methyl 2-cyano-3-oxocyclopentane-1-carboxylate A->C NaOEt, EtOH B Methyl Cyanoacetate B->C D 3-Oxocyclopentane-1-carbonitrile C->D 1. H₂O, H⁺, Δ 2. NaN₃, NH₄Cl E 3-Azidocyclopentane-1-carbonitrile D->E F cis-3-Aminocyclopentanemethanol (racemic) E->F 1. LiAlH₄ 2. H₂O G Diastereomeric Salts F->G L-(+)-Tartaric Acid H This compound G->H 1. Separation 2. Base

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

Step 1: Michael Addition
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of 2-cyclopenten-1-one Inactive sodium ethoxide (NaOEt).Use freshly prepared or commercially available NaOEt. Ensure anhydrous conditions as NaOEt is moisture sensitive.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Formation of multiple products Polymerization of 2-cyclopenten-1-one.Add the 2-cyclopenten-1-one slowly to the reaction mixture at a low temperature (e.g., 0-5 °C).
Side reactions of the cyanoacetate.Ensure the stoichiometry of the reagents is accurate. Use of a non-nucleophilic base could be explored.
Step 2: Decarboxylation & Azide Introduction
Problem Possible Cause(s) Suggested Solution(s)
Incomplete decarboxylation Insufficient heating or acidic conditions.Ensure the reaction is heated to reflux for an adequate amount of time. Check the pH to ensure it is sufficiently acidic.
Low yield of the azide Incomplete reaction with sodium azide.Increase the reaction time or temperature. Ensure the ammonium chloride is present to facilitate the reaction.
Instability of the intermediate.Isolate the decarboxylated intermediate before proceeding to the azide introduction step.
Safety concern: Use of Sodium Azide Potential for explosion.Handle sodium azide with extreme care. Do not use metal spatulas. Avoid contact with acids which can generate toxic hydrazoic acid. All work should be done in a well-ventilated fume hood.
Step 3: Reduction & Hydrolysis
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of nitrile and/or ester Inactive Lithium aluminum hydride (LiAlH₄).Use a fresh bottle of LiAlH₄ or titrate the solution to determine its activity.
Insufficient amount of LiAlH₄.Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per reducible group).
Formation of the trans-isomer The stereoselectivity of the reduction can be influenced by the substrate and conditions.While LiAlH₄ reduction of similar systems often favors the cis product, other reducing agents like sodium borohydride in the presence of a Lewis acid could be explored to optimize cis-selectivity.
Difficult work-up Formation of aluminum salts that are difficult to filter.Follow a standard Fieser work-up procedure (sequential addition of water, 15% NaOH, and water) to obtain a granular precipitate that is easier to filter.
Step 4: Chiral Resolution
Problem Possible Cause(s) Suggested Solution(s)
Diastereomeric salts do not precipitate The chosen solvent is not optimal for crystallization.Screen a variety of solvents or solvent mixtures to find conditions where one diastereomer is significantly less soluble.
The resolving agent is not effective.Try a different chiral resolving agent, such as a different tartaric acid derivative or another chiral acid.
Low enantiomeric excess (ee) of the final product Incomplete separation of the diastereomers.Recrystallize the diastereomeric salt multiple times to improve its purity before liberating the free amine.
Racemization during the process.Avoid harsh basic or acidic conditions and high temperatures during the liberation of the free amine from the salt.

Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Synthesis Monitoring cluster_troubleshooting Troubleshooting Actions cluster_outcome Outcome Start Low Yield or Impurities Detected Step Identify the Problematic Step via TLC/LC-MS Start->Step CheckReagents Verify Reagent Quality & Stoichiometry Step->CheckReagents OptimizeConditions Adjust Reaction Time, Temperature, or Solvent Step->OptimizeConditions Purification Modify Purification Method (e.g., Recrystallization, Chromatography) Step->Purification Stereo Re-evaluate Stereocontrol Strategy Step->Stereo Success Problem Resolved CheckReagents->Success OptimizeConditions->Success Purification->Success Stereo->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Note: These are representative protocols and may require optimization.

Protocol 1: Boc Protection of cis-3-Aminocyclopentanemethanol

  • Dissolve racemic cis-3-aminocyclopentanemethanol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.

  • Stir the mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Chiral Resolution of Boc-protected cis-3-Aminocyclopentanecarboxylic Acid

This protocol assumes the synthesis proceeds through a carboxylic acid intermediate before the final reduction.

  • Dissolve the racemic Boc-protected cis-3-aminocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

  • Slowly add the tartaric acid solution to the amino acid solution.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the crystals by filtration and wash with cold methanol. This will be one diastereomeric salt.

  • The mother liquor can be concentrated and treated with D-(-)-tartaric acid to crystallize the other diastereomer.

  • To liberate the free amino acid, dissolve the separated diastereomeric salt in water and adjust the pH to ~2-3 with dilute HCl. Extract the Boc-protected amino acid with ethyl acetate.

  • The enantiomeric purity should be determined by chiral HPLC.

References

common impurities in commercial ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities in commercial batches of ((1S,3R)-3-aminocyclopentyl)methanol. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route employed by the manufacturer. Based on a plausible synthetic pathway involving chiral resolution and functional group transformations, the most common impurities are likely to be stereoisomers, residual starting materials, and reaction byproducts.

Q2: How can stereoisomeric impurities affect my research?

A2: Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can have significantly different pharmacological and toxicological properties.[1] The presence of the unintended enantiomer ((1R,3S)-3-aminocyclopentyl)methanol) or diastereomers (cis/trans isomers) can lead to misleading biological data, altered drug efficacy, and unexpected side effects.[1]

Q3: What are the potential process-related impurities I should be aware of?

A3: Process-related impurities are substances used or created during the synthesis and purification process. These can include unreacted starting materials, intermediates, reagents, and solvents. The specific impurities will depend on the exact synthetic method used.

Q4: How can I identify and quantify impurities in my sample of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for identifying and quantifying impurities. Chiral HPLC is particularly effective for separating stereoisomers, while GC-MS is useful for identifying volatile and semi-volatile organic impurities.

Q5: Are there established acceptance criteria for impurity levels?

A5: For drug development applications, regulatory agencies like the FDA and EMA provide guidelines on acceptable impurity levels. For research purposes, the required purity will depend on the sensitivity of your specific application. It is crucial to assess the potential impact of each impurity on your experimental outcomes.

Troubleshooting Guides

Unexpected Biological Activity or Toxicity
Symptom Possible Cause Troubleshooting Steps
Observed biological activity is lower or higher than expected.Presence of a less active or more potent stereoisomeric impurity.1. Perform chiral HPLC analysis to determine the enantiomeric and diastereomeric purity of your sample.2. If significant isomeric impurities are detected, consider repurifying the material or obtaining a batch with higher purity.3. Review literature to understand the biological activity of the potential isomeric impurities.
Unexplained cytotoxicity or off-target effects.Presence of a toxic byproduct from the synthesis or a residual reagent.1. Use GC-MS to screen for residual solvents and potential organic byproducts.2. Consult the supplier for information on the synthetic route to anticipate potential toxic impurities.3. If a toxic impurity is suspected, purify the compound before use.
Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
High variability between experimental replicates.Inconsistent levels of impurities across different aliquots of the starting material.1. Ensure the sample is homogeneous before use.2. Analyze multiple aliquots of the material to assess impurity variability.3. If variability is high, consider purifying the entire batch before proceeding.
Drifting analytical instrument baseline or appearance of ghost peaks in HPLC/GC-MS.Contamination from the sample or analytical system.1. Run a blank injection to check for system contamination.2. Ensure proper sample preparation and filtration to remove particulates.3. Check the purity of the solvents used in your mobile phase or for sample dissolution.

Potential Impurity Profile

The following table summarizes potential impurities based on a hypothetical, yet plausible, synthetic route starting from a racemic cyclopentene derivative.

Impurity Class Specific Example Potential Source
Stereoisomers ((1R,3S)-3-aminocyclopentyl)methanol (enantiomer)Incomplete chiral resolution or racemization during synthesis.
(1R,3R)- and (1S,3S)-isomers (diastereomers)Non-stereoselective reduction or amine addition steps.
Starting Materials Racemic 3-aminocyclopent-1-eneIncomplete reaction in an early synthetic step.
3-(hydroxymethyl)cyclopentan-1-oneIncomplete reduction of a ketone intermediate.
Byproducts Dicyclopentylamine derivativesSide reactions of the amine with other intermediates.
Over-reduction productsNon-selective reduction of other functional groups.
Reagents/Solvents Triethylamine, Toluene, Methanol, etc.Incomplete removal during purification.

Experimental Protocols

Protocol 1: Chiral HPLC for Stereoisomeric Purity

This method is designed to separate the enantiomers and diastereomers of aminocyclopentyl)methanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. A column with a cyclodextrin-based or polysaccharide-based chiral selector is recommended.

Method Parameters:

Parameter Condition
Column Acetylated β-cyclodextrin bonded to silica gel (e.g., SUMICHIRAL™ OA-7700)
Mobile Phase Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). Note: The mobile phase may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: GC-MS for Process-Related Impurities

This method is suitable for the identification of volatile and semi-volatile organic impurities. Derivatization is often necessary for polar compounds like amino alcohols to improve their volatility and chromatographic performance.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for amine analysis.

Method Parameters:

Parameter Condition
Derivatization Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-450 amu
Sample Preparation Accurately weigh about 10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., pyridine). Add 100 µL of the derivatizing agent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Visualizations

G Hypothetical Synthetic Pathway and Impurity Origins cluster_synthesis Synthetic Steps cluster_impurities Potential Impurities Start Racemic Cyclopentene Derivative Resolution Chiral Resolution Start->Resolution Impurity2 Unreacted Starting Material Start->Impurity2 Incomplete Reaction Intermediate1 Enantiopure Intermediate Resolution->Intermediate1 Impurity1 Wrong Enantiomer Resolution->Impurity1 Incomplete Separation Reaction1 Functional Group Transformation 1 Intermediate1->Reaction1 Intermediate2 Key Intermediate Reaction1->Intermediate2 Impurity4 Byproducts Reaction1->Impurity4 Side Reaction Reaction2 Functional Group Transformation 2 Intermediate2->Reaction2 Product This compound Reaction2->Product Impurity3 Diastereomers Reaction2->Impurity3 Lack of Stereocontrol

Caption: Hypothetical synthesis of this compound and points of impurity introduction.

G Impurity Analysis Workflow cluster_workflow Analytical Steps cluster_questions Key Questions Addressed Sample Commercial Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC Data Analysis: - Enantiomeric Excess - Diastereomeric Ratio HPLC->Data_HPLC Q1 Stereoisomeric Purity? HPLC->Q1 Data_GCMS Data Analysis: - Identify Residual Solvents - Identify Byproducts GCMS->Data_GCMS Q2 Process-Related Impurities? GCMS->Q2 Report Final Impurity Profile Data_HPLC->Report Data_GCMS->Report

Caption: Workflow for the comprehensive analysis of impurities in this compound.

References

stability of ((1S,3R)-3-aminocyclopentyl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ((1S,3R)-3-aminocyclopentyl)methanol under acidic and basic conditions. The following information is designed to help troubleshoot potential issues and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over time in acidic solution. Acid-catalyzed degradation. The primary amine may be protonated, but the primary alcohol could undergo dehydration or rearrangement under strong acidic conditions and heat.Perform a forced degradation study under varying acidic concentrations (e.g., 0.1N, 1N HCl) and temperatures to understand the degradation kinetics. Analyze samples at different time points using a stability-indicating HPLC method. Consider using a milder acidic condition or performing the reaction at a lower temperature.
Unexpected peaks in chromatogram after treatment with a base. Base-catalyzed degradation or side reactions. While the amine and alcohol are relatively stable, strong bases at elevated temperatures could promote unforeseen reactions.Conduct a forced degradation study using various basic conditions (e.g., 0.1N, 1N NaOH) and temperatures. Characterize the new peaks using LC-MS to identify potential degradants.
Inconsistent analytical results for stability studies. Issues with the analytical method, such as lack of specificity or improper sample handling.Develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection.[1][2] Ensure the method can separate the parent compound from any potential degradation products.[3][4]
Precipitate formation when adjusting pH. The compound may have limited solubility at certain pH values, especially near its isoelectric point.Determine the solubility profile of this compound across a range of pH values. Use appropriate buffers to maintain the desired pH and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Q2: How stable is this compound under basic conditions?

A2: Generally, primary amines and alcohols are relatively stable under basic conditions. However, exposure to strong bases at elevated temperatures for extended periods could lead to unforeseen degradation. A forced degradation study is recommended to confirm its stability profile under your specific experimental conditions.[3][4][5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is advisable to store the compound, particularly in its hydrochloride salt form, in a refrigerator at 2-8°C.[6] For solutions, storage conditions should be determined based on experimental stability data.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the most common and effective technique for stability testing.[1][2] This allows for the separation and quantification of the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any major degradants.[1]

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions (e.g., high temperature, strong acids and bases, oxidation, and light).[4][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][5][7]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Condition Time (hours) Assay of this compound (%) Total Impurities (%)
0.1 N HCl at 60°C0100.00.0
2498.51.5
4897.12.9
1 N HCl at 60°C0100.00.0
2492.37.7
4885.614.4
0.1 N NaOH at 60°C0100.00.0
2499.80.2
4899.50.5
1 N NaOH at 60°C0100.00.0
2498.91.1
4897.82.2

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water, acetonitrile, and other necessary solvents

  • Validated HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • pH meter

  • Calibrated oven or water bath

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.

3. Acid Degradation:

  • To separate aliquots of the stock solution, add an equal volume of 0.2 N and 2 N HCl to achieve final concentrations of 0.1 N and 1 N HCl, respectively.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralize the samples with an appropriate amount of base before HPLC analysis.

4. Base Degradation:

  • To separate aliquots of the stock solution, add an equal volume of 0.2 N and 2 N NaOH to achieve final concentrations of 0.1 N and 1 N NaOH, respectively.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at predetermined time points.

  • Neutralize the samples with an appropriate amount of acid before HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

  • Calculate the percentage of degradation.

Visualizations

Stability_Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_execution Execution & Analysis cluster_evaluation Evaluation & Action cluster_end start Stability Concern Identified characterize Characterize Compound (Purity, Structure) start->characterize literature Literature Search for Similar Compounds characterize->literature forced_degradation Design Forced Degradation Study (Acid, Base, Temp, etc.) literature->forced_degradation develop_method Develop & Validate Stability- Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method execute_study Execute Study & Collect Samples analyze_samples Analyze Samples execute_study->analyze_samples develop_method->execute_study data_analysis Analyze Data (% Degradation, Impurity Profile) analyze_samples->data_analysis stable Compound Stable? data_analysis->stable identify_degradants Identify Degradation Products (e.g., LC-MS) stable->identify_degradants No end_stable Proceed with Experiment stable->end_stable Yes modify_conditions Modify Experimental/Storage Conditions identify_degradants->modify_conditions modify_conditions->start Re-evaluate end_unstable Reformulate or Redesign Process modify_conditions->end_unstable

Caption: Workflow for troubleshooting stability issues.

Signaling_Pathway cluster_compound cluster_conditions cluster_pathways Potential Degradation Pathways cluster_products compound This compound acid Acidic Conditions (e.g., HCl, Heat) compound->acid base Basic Conditions (e.g., NaOH, Heat) compound->base dehydration Dehydration of Alcohol acid->dehydration rearrangement Ring Rearrangement acid->rearrangement other_reactions Other Minor Reactions base->other_reactions degradants Degradation Products dehydration->degradants rearrangement->degradants oxidation Oxidation (if oxidant present) other_reactions->degradants

Caption: Potential degradation pathways.

References

Technical Support Center: Deprotection of ((1S,3R)-3-aminocyclopentyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of ((1S,3R)-3-aminocyclopentyl)methanol. The following sections address specific issues encountered during the removal of common protecting groups from the amino and hydroxyl functionalities of this molecule.

Section 1: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection?

A1: The most common method for N-Boc deprotection is treatment with a strong acid.[1][2] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate, or methanol) are typically used.[1][3] The reaction is generally fast and occurs at room temperature.[1]

Q2: Can I selectively remove the N-Boc group in the presence of other acid-sensitive groups?

A2: The Boc group is highly sensitive to acid, which can allow for selective deprotection.[4] However, if your molecule contains other acid-labile groups, such as tert-butyl esters or silyl ethers, careful selection of reagents and reaction conditions is crucial. Using milder acidic conditions or alternative methods may be necessary.

Q3: Are there any non-acidic methods for N-Boc deprotection?

A3: While less common, non-acidic methods for Boc deprotection exist. These can be useful for substrates that are sensitive to strong acids.[1] Some alternatives include thermal cleavage, either neat or in a high-boiling solvent, and methods involving reagents like TMSI (trimethylsilyl iodide) or zinc bromide.[1][5]

Q4: What are the common byproducts of N-Boc deprotection, and how can I avoid them?

A4: A potential side reaction during acid-catalyzed deprotection is the formation of a tert-butyl cation intermediate.[4] This cation can alkylate nucleophilic sites on the substrate or react with counter-ions.[4] To minimize these side reactions, scavengers such as triethylsilane or anisole can be added to the reaction mixture.

Troubleshooting Guide: N-Boc Deprotection
Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Steric hindrance around the Boc group.Use a stronger acid or elevate the reaction temperature cautiously.
Formation of Side Products Alkylation by the tert-butyl cation.[4]Add a scavenger like triethylsilane or anisole to the reaction mixture.
Degradation of other functional groups.Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or explore non-acidic deprotection methods.[1]
Difficult Product Isolation The product is a salt (e.g., TFA or HCl salt).After removing the acid, perform a basic workup with a mild base like sodium bicarbonate to obtain the free amine.[6]
The product is highly polar and water-soluble.After neutralization, consider extraction with a more polar solvent or use solid-phase extraction techniques.
Experimental Protocols

Protocol 1.1: N-Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted based on the substrate's sensitivity.

  • Stir the reaction mixture at room temperature for 1-3 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[2][3]

  • The resulting product will be the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

Protocol 1.2: N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected substrate in a minimal amount of a co-solvent like methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine.[3]

  • The product can often be precipitated by the addition of a non-polar solvent like diethyl ether.[3]

Quantitative Data for N-Boc Deprotection
Reagent Solvent Temperature (°C) Time Typical Yield Notes
TFADCMRoom Temp1-3 h>95%A common and efficient method.[2]
4M HClDioxaneRoom Temp1-4 h>95%Often yields a solid HCl salt that is easy to isolate.[3]
TMSIDCMRoom TempOvernightVariableUseful for acid-sensitive substrates.[1]
ZnBr₂DCMRoom TempOvernightVariableAn alternative Lewis acid-mediated deprotection.[1]

Section 2: N-Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, valued for its stability to acidic and basic conditions.[7] It is typically removed by catalytic hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for removing a Cbz group?

A1: The most common method for Cbz deprotection is catalytic hydrogenolysis.[7][8] This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[1]

Q2: My compound has other reducible functional groups. Can I still use hydrogenolysis?

A2: Hydrogenolysis can reduce other functional groups like alkenes, alkynes, and nitro groups.[9] In such cases, transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can sometimes offer better selectivity.[7] Alternatively, non-reductive methods for Cbz cleavage can be considered.

Q3: Are there non-hydrogenolysis methods for Cbz deprotection?

A3: Yes, while hydrogenolysis is most common, Cbz groups can also be removed under certain acidic conditions, for instance, with HBr in acetic acid.[8] However, this method uses harsh conditions. Other methods include using Lewis acids or specific nucleophiles.[8][10]

Troubleshooting Guide: N-Cbz Deprotection
Problem Possible Cause Solution
Incomplete Reaction Inactive catalyst.Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not poisoned by sulfur or other inhibitors.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure (if using a Parr shaker) or extend the reaction time.[1]
Undesired Side Reactions Reduction of other functional groups.Consider transfer hydrogenation with a milder hydrogen source.[7] Alternatively, explore non-reductive deprotection methods.
Product Contamination Catalyst remaining in the product.Ensure thorough filtration after the reaction, possibly through a pad of Celite.
Experimental Protocol

Protocol 2.1: N-Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • The reaction is typically run at room temperature and atmospheric pressure for 2-16 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Quantitative Data for N-Cbz Deprotection
Method Catalyst/Reagent Solvent Temperature (°C) Time Typical Yield
Catalytic Hydrogenation10% Pd/C, H₂MethanolRoom Temp2-16 h>90%
Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanolRoom Temp - Reflux1-6 h>90%

Section 3: O-Silyl Ether Deprotection (e.g., TBDMS)

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are common protecting groups for alcohols due to their ease of introduction and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for TBDMS deprotection?

A1: The most common method for cleaving TBDMS ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[11] Acidic conditions (e.g., acetic acid in THF/water) or specific Lewis acids can also be used.[11]

Q2: Can I selectively deprotect a TBDMS ether in the presence of other protecting groups?

A2: Yes, TBDMS deprotection conditions are generally mild and orthogonal to many other protecting groups. For instance, fluoride-based deprotection will typically not affect Boc or Cbz groups. Selective deprotection of different silyl ethers is also possible based on their steric bulk and electronic properties.[12]

Troubleshooting Guide: O-TBDMS Deprotection
Problem Possible Cause Solution
Slow or Incomplete Reaction Insufficient reagent.Increase the equivalents of the deprotecting agent (e.g., TBAF).
Steric hindrance.Increase the reaction temperature or use a less sterically hindered fluoride source.
Side Reactions Silyl group migration.This can occur under certain conditions. Running the reaction at lower temperatures may help.
Experimental Protocol

Protocol 3.1: O-TBDMS Deprotection using TBAF

  • Dissolve the O-TBDMS protected this compound derivative in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data for O-TBDMS Deprotection
Reagent Solvent Temperature (°C) Time Typical Yield
TBAFTHFRoom Temp1-4 h>90%
Acetic AcidTHF/H₂ORoom Temp2-12 hVariable
SnCl₂·2H₂OMethanolRoom Temp0.5-2 h>85%[13]

Section 4: O-Benzyl Ether Deprotection

Benzyl (Bn) ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How are benzyl ethers typically removed?

A1: Similar to Cbz groups, benzyl ethers are most commonly cleaved by catalytic hydrogenolysis using H₂ gas and a palladium catalyst.[9][14]

Q2: Are there alternative methods to hydrogenolysis for benzyl ether deprotection?

A2: Yes, strong acids can cleave benzyl ethers, but this is limited to substrates that can tolerate harsh acidic conditions.[14] Oxidative methods have also been developed, for example, using a nitroxyl-radical catalyst.[15]

Troubleshooting Guide: O-Benzyl Ether Deprotection
Problem Possible Cause Solution
Incomplete Reaction Catalyst poisoning.Ensure the substrate and solvent are free of catalyst poisons. Use a fresh batch of catalyst.
Insufficient hydrogen.Increase hydrogen pressure or use a more efficient hydrogen source.
Complex Product Mixture Over-reduction of other functional groups.Consider alternative, non-reductive deprotection methods if possible.[14][15]
Experimental Protocol

Protocol 4.1: O-Benzyl Ether Deprotection via Catalytic Hydrogenolysis

  • Dissolve the O-benzyl protected this compound derivative in a suitable solvent (e.g., ethanol or methanol).

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Quantitative Data for O-Benzyl Ether Deprotection
Method Catalyst/Reagent Solvent Temperature (°C) Time Typical Yield
Catalytic Hydrogenation10% Pd/C, H₂EthanolRoom Temp4-24 h>90%
Oxidative DeprotectionNitroxyl-radical catalyst/PIFADichloromethaneRoom Temp1-12 hVariable[15]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the deprotection methods described above.

Deprotection_Workflow cluster_amine Amine Deprotection cluster_alcohol Alcohol Deprotection N_Protected N-Protected This compound Amine_Reagents Deprotection Reagents (e.g., TFA or H₂/Pd-C) N_Protected->Amine_Reagents Add Amine_Reaction Reaction & Monitoring (TLC/LC-MS) Amine_Reagents->Amine_Reaction Stir Amine_Workup Workup & Purification Amine_Reaction->Amine_Workup Completion Final_Amine Deprotected Amine Amine_Workup->Final_Amine Isolate O_Protected O-Protected This compound Alcohol_Reagents Deprotection Reagents (e.g., TBAF or H₂/Pd-C) O_Protected->Alcohol_Reagents Add Alcohol_Reaction Reaction & Monitoring (TLC/LC-MS) Alcohol_Reagents->Alcohol_Reaction Stir Alcohol_Workup Workup & Purification Alcohol_Reaction->Alcohol_Workup Completion Final_Alcohol Deprotected Alcohol Alcohol_Workup->Final_Alcohol Isolate Orthogonal_Deprotection Start N-Boc, O-TBDMS Protected This compound Choice Choose Functional Group to Deprotect Start->Choice Deprotect_N Deprotect Amine (N-Boc) Choice->Deprotect_N Amine First Deprotect_O Deprotect Alcohol (O-TBDMS) Choice->Deprotect_O Alcohol First Reagent_N Acidic Conditions (e.g., TFA in DCM) Deprotect_N->Reagent_N Reagent_O Fluoride Source (e.g., TBAF in THF) Deprotect_O->Reagent_O Intermediate_N O-TBDMS Protected Amine Reagent_N->Intermediate_N Final_O Fully Deprotected Reagent_N->Final_O Intermediate_O N-Boc Protected Alcohol Reagent_O->Intermediate_O Final_N Fully Deprotected Reagent_O->Final_N Intermediate_N->Reagent_O Then Deprotect O Intermediate_O->Reagent_N Then Deprotect N

References

Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting chiral HPLC methods for the separation of ((1S,3R)-3-aminocyclopentyl)methanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For polar amino alcohols like this compound, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors (e.g., Astec CHIROBIOTIC™ T or V), are often a good starting point. These columns can operate in various modes, including polar ionic, polar organic, and reversed-phase, which are well-suited for polar and ionizable compounds. Polysaccharide-based CSPs (e.g., Chiralpak® series) are also versatile and should be considered in a screening approach.

Q2: What are the recommended starting mobile phases for method development?

A2: A good starting point is a screening approach using different mobile phase modes:

  • Polar Ionic Mode: Methanol with a small percentage of an acidic and a basic additive (e.g., 0.1% acetic acid and 0.1% triethylamine). This mode is often effective for amino compounds on macrocyclic glycopeptide columns.

  • Polar Organic Mode: Acetonitrile or methanol with acidic or basic additives.

  • Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier like methanol or acetonitrile.

  • Normal Phase: A non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape.

Q3: How can I improve the resolution between the enantiomers?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar solvent (in normal phase). Small changes in the concentration of additives (acid/base) can also have a significant impact.

  • Change the organic modifier: Switching between methanol, ethanol, isopropanol, and acetonitrile can alter selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Modify the column temperature: Temperature can affect the interactions between the analyte and the CSP. Try varying the temperature between 20°C and 40°C.

  • Try a different CSP: If optimization on one column is unsuccessful, screening other CSPs with different chiral selectors is recommended.

Q4: My peaks are broad and tailing. What can I do?

A4: Peak broadening and tailing for basic compounds like this compound are common issues. To address this:

  • Add a basic modifier: In normal phase, add a small amount of an amine like diethylamine or triethylamine (e.g., 0.1-0.5%) to the mobile phase to reduce interactions with residual silanols on the silica support.

  • Adjust the pH: In reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

  • Check for column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Sample solvent effects: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Co-elution of enantiomers.- Screen different types of CSPs (e.g., macrocyclic glycopeptide, polysaccharide-based).- Systematically vary the mobile phase composition (try different organic modifiers, additives, and pH).- Adjust the column temperature.
Poor resolution (Rs < 1.5) - Mobile phase strength is too high or too low.- Suboptimal flow rate or temperature.- Insufficient selectivity of the CSP.- Optimize the mobile phase composition by making small, systematic changes.- Lower the flow rate.- Experiment with different column temperatures.- Try a CSP with a different chiral selector.
Peak tailing or fronting - Secondary interactions with the stationary phase support.- Inappropriate sample solvent.- Column overload.- Add a mobile phase modifier (e.g., a small amount of acid or base).- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.
Irreproducible retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.
Loss of resolution over time - Column contamination.- Degradation of the chiral stationary phase.- Use a guard column to protect the analytical column.- Flush the column with appropriate strong solvents.- Ensure the mobile phase pH is within the stable range for the column.

Experimental Protocol: General Method for Chiral Separation of Cyclic Amino Alcohols

1. Column Selection:

  • Primary Recommendation: Astec CHIROBIOTIC™ T (Teicoplanin-based CSP)

  • Alternative: Chiralpak® IA or IB (Amylose or Cellulose-based CSP)

2. Mobile Phase Screening:

  • Mode 1: Polar Ionic

    • Mobile Phase A: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)

    • Mobile Phase B: Acetonitrile / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)

  • Mode 2: Normal Phase

    • Mobile Phase C: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase D: Heptane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

3. HPLC Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied between 15-40 °C for optimization)

  • Detection: UV at 200-220 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

4. Method Optimization:

  • If partial separation is observed, systematically adjust the ratio of the mobile phase components. For example, in normal phase, vary the percentage of the alcohol modifier.

  • Evaluate the effect of the type and concentration of the acidic and basic additives.

Data Presentation

The following tables summarize typical starting conditions for chiral HPLC method development for cyclic amino alcohols. Note: These are representative values and will require optimization for this compound.

Table 1: Recommended Chiral Stationary Phases and Mobile Phase Modes

Chiral Stationary Phase (CSP) TypeRecommended Mode(s)Typical Modifiers
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T/V)Polar Ionic, Polar Organic, Reversed-PhaseAcetic Acid, Triethylamine, Ammonium Acetate, Ammonium Formate
Polysaccharide-based (e.g., Chiralpak IA/IB)Normal Phase, Polar Organic, Reversed-PhaseEthanol, Isopropanol, Diethylamine, Trifluoroacetic Acid

Table 2: Example Starting HPLC Conditions

ParameterCondition 1 (Polar Ionic)Condition 2 (Normal Phase)
Column Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µmChiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1)Hexane / Ethanol / Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV 210 nm or ELSD/MSUV 210 nm or ELSD/MS

Visualizations

MethodDevelopmentWorkflow start Start: Racemic Mixture of This compound csp_screening Step 1: Chiral Stationary Phase (CSP) Screening (e.g., CHIROBIOTIC T, Chiralpak IA) start->csp_screening mobile_phase_screening Step 2: Mobile Phase Mode Screening (Polar Ionic, Normal Phase, Reversed Phase) csp_screening->mobile_phase_screening optimization Step 3: Method Optimization (Modifier Ratio, Additives, Temperature, Flow Rate) mobile_phase_screening->optimization Promising separation no_separation No Separation mobile_phase_screening->no_separation No peaks or single peak poor_resolution Poor Resolution (Rs < 1.5) mobile_phase_screening->poor_resolution Partial separation success Successful Enantioseparation optimization->success Rs >= 1.5 optimization->poor_resolution Improvement needed validation Step 4: Method Validation (Specificity, Linearity, Accuracy, Precision) success->validation no_separation->csp_screening Try different CSP poor_resolution->optimization

Caption: Workflow for chiral HPLC method development.

TroubleshootingFlowchart start Problem Encountered check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_peak_shape Are Peaks Tailing or Broad? check_resolution->check_peak_shape No solution_resolution Optimize Mobile Phase (Modifier/Additive Concentration) check_resolution->solution_resolution Yes check_retention Are Retention Times Unstable? check_peak_shape->check_retention No solution_peak_shape Add/Adjust Mobile Phase Modifier (e.g., DEA, TEA) check_peak_shape->solution_peak_shape Yes solution_retention Ensure Column Equilibration and Stable Temperature check_retention->solution_retention Yes end Problem Resolved check_retention->end No solution_resolution->end solution_peak_shape->end solution_retention->end

Validation & Comparative

A Comparative Analysis of ((1S,3R)-3-aminocyclopentyl)methanol and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of ((1S,3R)-3-aminocyclopentyl)methanol, a versatile chiral building block, against other commonly employed chiral synthons. The objective is to furnish researchers and drug development professionals with the necessary data to make informed decisions in the design and execution of asymmetric syntheses.

Introduction to Chiral Synthons

Chiral synthons are enantiomerically pure or enriched compounds that are incorporated into a synthetic scheme to introduce chirality. Their effective use can obviate the need for challenging enantioselective reactions or resolutions of racemic mixtures.[1] The ideal chiral synthon is readily available, inexpensive, and offers high levels of stereocontrol in a variety of chemical transformations.

This compound is a bifunctional chiral synthon containing both a primary amine and a primary alcohol on a cyclopentane scaffold. This unique arrangement of functional groups provides a rigid framework that can effectively influence the stereochemical outcome of reactions.

Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-onePropionyl imideBenzyl bromide>99:195[2]
(-)-8-PhenylmentholPropionate esterMethyl iodide95:585[1]
Hypothetical performance of a this compound derivativeAcyl derivativeAlkyl halideExpected to be high due to rigid scaffoldDependent on reaction conditions-

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a representative example of an asymmetric alkylation reaction.

  • Imide Formation: The carboxylic acid is coupled to the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) using a suitable coupling agent such as pivaloyl chloride.

  • Enolate Generation: The resulting N-acyl oxazolidinone is treated with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a sodium amide like sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the corresponding Z-enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride) to yield the desired chiral product and recover the auxiliary.[2]

Performance in Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries.

Chiral AuxiliaryAldehydeKetone EnolateDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneIsobutyraldehydeN-propionyl oxazolidinone>99:1 (syn)85-95[3]
Oppolzer's CamphorsultamBenzaldehydeAcetyl sultam98:2 (syn)90[4]
Hypothetical performance of a this compound derivativeAldehydeAcyl derivative enolatePotential for high diastereoselectivityDependent on reaction conditions-

Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

  • Enolate Formation: The N-acyl oxazolidinone is deprotonated with a boron triflate (e.g., dibutylboron triflate) in the presence of a tertiary amine (e.g., triethylamine) to generate a boron enolate.

  • Aldol Addition: The boron enolate is then reacted with an aldehyde at low temperature. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.

  • Work-up: The reaction is quenched, and the product is isolated. The resulting β-hydroxy adduct is typically obtained with high diastereoselectivity.

  • Auxiliary Removal: The chiral auxiliary can be removed as described in the alkylation protocol.[3]

Visualization of Key Concepts

To illustrate the underlying principles of asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.

Asymmetric_Alkylation_Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Start Carboxylic Acid + Chiral Auxiliary Imide N-Acyl Auxiliary Start->Imide Coupling Enolate Chiral Enolate Imide->Enolate Deprotonation Alkylation Alkylated Auxiliary Enolate->Alkylation Alkylation Cleavage Chiral Product + Recovered Auxiliary Alkylation->Cleavage Cleavage

Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.

Signaling_Pathway_Analogy cluster_pathway Stereochemical Control Pathway Auxiliary Chiral Auxiliary This compound derivative) TransitionState Diastereomeric Transition State Auxiliary->TransitionState Directs approach of reagent Product Enantiomerically Enriched Product TransitionState->Product Lower energy pathway is favored

Figure 2: Conceptual pathway illustrating stereochemical induction by a chiral auxiliary.

Discussion and Future Perspectives

While this compound shows promise as a chiral synthon due to its rigid structure and bifunctionality, there is a clear need for more direct comparative studies to benchmark its performance against established chiral auxiliaries and catalysts. Future research should focus on derivatizing the amino and alcohol functionalities to create a library of chiral ligands and auxiliaries. The evaluation of these new derivatives in a range of asymmetric transformations, with detailed reporting of yields and stereoselectivities, will be crucial for establishing the utility of the this compound scaffold in modern asymmetric synthesis. Such studies will provide the necessary quantitative data for a comprehensive comparison and guide the selection of the optimal chiral synthon for a given synthetic challenge.

References

Structural Validation of ((1S,3R)-3-aminocyclopentyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural validation of ((1S,3R)-3-aminocyclopentyl)methanol through single-crystal X-ray crystallography is not publicly available in surveyed crystallographic databases. To provide a comparative guide, this report details the structural characteristics of the closely related analogue, (1S,3S)-3-aminocyclopentanol hydrochloride, for which stereochemical confirmation by X-ray crystallography has been established. This comparison offers valuable insights into the likely solid-state conformation and stereochemical arrangement of this compound.

The validation of the absolute stereochemistry of chiral molecules is a critical step in drug development and chemical research, ensuring the correct three-dimensional arrangement of atoms, which is paramount for biological activity and target specificity. While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of a molecule's solid-state structure and absolute configuration.

Comparative Structural and Physicochemical Data

The following table summarizes the key computed and experimental data for this compound and its analogue, (1S,3S)-3-aminocyclopentanol hydrochloride. The data for the target compound is computational, while the analogue's information is supported by experimental observations, including the definitive stereochemical assignment by X-ray crystallography.

PropertyThis compound(1S,3S)-3-Aminocyclopentanol hydrochloride
Molecular Formula C₆H₁₃NOC₅H₁₂ClNO
Molecular Weight 115.17 g/mol 137.61 g/mol
Stereochemistry (1S,3R) - trans(1S,3S) - cis[1]
Functional Groups Amine, MethanolAmine, Alcohol
Confirmation Method Not availableX-ray Crystallography[1]

Experimental Protocols

The synthesis and structural confirmation of chiral aminocyclopentanol derivatives involve a multi-step process that is crucial for ensuring the correct stereoisomer is obtained with high purity.

Synthesis and Purification of (1S,3S)-3-Aminocyclopentanol hydrochloride:

A common synthetic route involves the reduction of a protected 3-aminocyclopentanone precursor.[1] The stereochemical outcome of the reduction is critical and typically yields a mixture of cis and trans isomers. The desired diastereomer is then isolated and purified.

  • Reduction of a Ketone Precursor: A protected 3-aminocyclopentanone is reduced using a reducing agent such as sodium borohydride. This step generates a mixture of stereoisomers.

  • Diastereomeric Separation: The desired diastereomer is separated from the reaction mixture using chromatographic techniques.

  • Formation of Hydrochloride Salt: The purified aminocyclopentanol is treated with hydrochloric acid to form the stable hydrochloride salt.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from an appropriate solvent system, often through slow evaporation or cooling.

X-ray Crystallographic Analysis:

A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise atomic coordinates within the crystal lattice. This analysis provides unequivocal confirmation of the absolute configuration and the cis relationship between the amino and hydroxyl groups in (1S,3S)-3-aminocyclopentanol.[1]

Workflow for Stereochemical Validation

The logical workflow for the synthesis and definitive structural validation of a chiral aminocyclopentanol derivative is illustrated below. This process highlights the central role of X-ray crystallography in confirming the stereochemistry.

G Workflow for Stereochemical Validation of Chiral Aminocyclopentanols cluster_synthesis Synthesis and Purification cluster_characterization Structural Analysis cluster_comparison Comparative Analysis A Protected 3-Aminocyclopentanone B Stereoselective Reduction A->B C Diastereomeric Mixture B->C D Chromatographic Separation C->D E Isolated Stereoisomer D->E F Spectroscopic Analysis (NMR, MS) E->F G Crystallization E->G H Single-Crystal X-ray Diffraction G->H I Definitive 3D Structure and Absolute Configuration H->I K Comparison of Structural Parameters I->K J This compound (Target Compound - Data Unavailable) J->K

Caption: Logical workflow for the synthesis and structural validation of chiral aminocyclopentanols.

References

Efficacy of ((1S,3R)-3-aminocyclopentyl)methanol-based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of publicly available studies directly comparing the efficacy of various ((1S,3R)-3-aminocyclopentyl)methanol-based inhibitors. Despite extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways related to this specific class of compounds, no dedicated research articles, patents, or comparative reviews were identified that would enable the creation of a detailed comparison guide as requested.

The investigation aimed to collate and present key performance metrics such as IC50 and Ki values, which are crucial for evaluating the potency and efficacy of inhibitors. The search also focused on identifying the specific enzymes or receptors targeted by this class of compounds to understand their mechanism of action and the relevant signaling pathways involved. Furthermore, the retrieval of detailed experimental methodologies was a priority to ensure the context and reproducibility of any available data.

Initial and broadened search strategies were employed to locate relevant scientific literature. These searches included terms such as "efficacy comparison of this compound-based inhibitors," "inhibitors containing this compound scaffold biological activity," and "aminocyclopentane methanol inhibitors efficacy." While these queries returned information on related chemical structures, such as cyclopentylamine derivatives and other aminocyclopentane-based compounds, they did not yield specific data on inhibitors built upon the this compound scaffold.

The absence of such information in the public domain suggests that research into this specific class of inhibitors may be in its early stages, proprietary, or not yet published. Therefore, it is not possible at this time to provide a comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.

Researchers, scientists, and drug development professionals interested in this particular molecular scaffold are encouraged to monitor scientific databases and patent literature for any future publications that may shed light on the therapeutic potential and comparative efficacy of this compound-based inhibitors.

A Comparative Guide to Racemic vs. Enantiopure ((1S,3R)-3-aminocyclopentyl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of new therapeutic agents often involves chiral molecules, which can exist as a pair of non-superimposable mirror images called enantiomers. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] This guide explores the critical importance of evaluating the racemic mixture of (3-aminocyclopentyl)methanol against its pure enantiomer, ((1S,3R)-3-aminocyclopentyl)methanol, in biological assays.

Please Note: A comprehensive search of publicly available scientific literature did not yield direct experimental data comparing the biological activities of racemic (3-aminocyclopentyl)methanol and its enantiopure (1S,3R) form. Therefore, this guide will focus on the theoretical importance of such a comparison, provide a representative experimental protocol for how such a study could be conducted, and present illustrative diagrams of the underlying concepts and potential biological pathways.

The Significance of Chirality in Drug Development

A racemic mixture contains equal amounts of both enantiomers of a chiral compound.[4] In drug development, it is crucial to investigate the properties of each enantiomer separately, as one may be therapeutically active (the eutomer) while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[1][5] The U.S. Food and Drug Administration (FDA) and other regulatory bodies now often require the characterization of individual enantiomers before approving a new chiral drug.[2][6]

The differential activity of enantiomers arises from their interactions with chiral biological macromolecules such as enzymes and receptors. These interactions are highly specific, akin to a key fitting into a lock, where only one enantiomer may bind effectively to the target site to elicit a therapeutic response.

Key Considerations for Racemic vs. Enantiopure Compounds:

  • Pharmacodynamics: Enantiomers can have different affinities and efficacies at their biological targets.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can vary significantly.[7]

  • Toxicology: One enantiomer may be responsible for the majority of the adverse effects or toxicity of a racemic drug.[4]

A classic example is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen.[4] This underscores the critical need for enantiomer-specific biological evaluation.

Chemical Structures

The chemical structures of racemic (3-aminocyclopentyl)methanol and the enantiopure this compound are presented below.

  • Racemic (3-aminocyclopentyl)methanol: A 1:1 mixture of (1S,3R) and (1R,3S) enantiomers.

  • Enantiopure this compound: Contains only the (1S,3R) stereoisomer.

cluster_racemic Racemic (3-aminocyclopentyl)methanol cluster_enantiopure Enantiopure this compound racemic_img racemic_img racemic_label (Mixture of (1S,3R) and (1R,3S) enantiomers) enantiopure_img enantiopure_img enantiopure_label ((1S,3R) enantiomer)

Figure 1. Chemical structures.

Hypothetical Biological Target: MraY

Analogs containing the aminocyclopentyl methanol scaffold have been investigated as potential inhibitors of bacterial enzymes. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY).[8] MraY is an essential integral membrane enzyme that catalyzes a crucial step in the biosynthesis of the bacterial cell wall peptidoglycan.[8][9] Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death, making it an attractive target for novel antibiotics.[9][10]

The following diagram illustrates the simplified pathway of bacterial cell wall synthesis, highlighting the role of MraY.

bacterial_cell_wall_synthesis UDP_MurNAc_pp UDP-MurNAc-pentapeptide (in cytoplasm) MraY MraY (Translocase) UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl Phosphate (C55-P) (in membrane) Undecaprenyl_P->MraY Lipid_I Lipid I (in membrane) MraY->Lipid_I UMP released MurG MurG (Transferase) Lipid_I->MurG Lipid_II Lipid II (in membrane) MurG->Lipid_II UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation Flippase action Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MraY Inhibition

Figure 2. Bacterial cell wall synthesis pathway.

Proposed Experimental Workflow for Comparative Analysis

To determine the differential biological activity between the racemic and enantiopure forms of this compound, a structured experimental workflow is essential. The following diagram outlines a hypothetical workflow for comparing their inhibitory activity against MraY.

experimental_workflow start Start: Obtain Test Compounds compounds Racemic (3-aminocyclopentyl)methanol Enantiopure this compound start->compounds dose_response Perform Dose-Response Experiments compounds->dose_response cytotoxicity Concurrent Cytotoxicity Assay (e.g., on human cell lines) compounds->cytotoxicity assay_prep Prepare MraY Enzyme Assay (e.g., fluorescence-based) assay_prep->dose_response data_analysis Data Analysis: Calculate IC50 values dose_response->data_analysis comparison Compare Potency: Racemic vs. Enantiopure data_analysis->comparison selectivity Determine Selectivity Index comparison->selectivity cytotoxicity->selectivity conclusion Conclusion on Enantiomer-Specific Activity selectivity->conclusion

Figure 3. Experimental workflow for comparison.

Detailed Experimental Protocol: MraY Inhibition Assay

The following is a representative protocol for a fluorescence-based MraY inhibition assay that could be used to compare the inhibitory potential of racemic and enantiopure this compound.

Objective: To determine and compare the 50% inhibitory concentration (IC50) of racemic (3-aminocyclopentyl)methanol and enantiopure this compound against MraY.

Materials:

  • Purified MraY enzyme

  • Fluorescently labeled substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide)

  • Lipid carrier (e.g., undecaprenyl phosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM)

  • Test compounds: Racemic and enantiopure this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known MraY inhibitor)

  • Negative control (solvent vehicle)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the racemic and enantiopure test compounds in the assay buffer. The final concentrations should typically range from nanomolar to micromolar.

  • Assay Reaction Setup:

    • To each well of the 384-well plate, add the test compound dilutions, positive control, or negative control.

    • Add the MraY enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate and the lipid carrier to each well.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).

  • Fluorescence Measurement: Stop the reaction (e.g., by adding a quenching agent or by rapid cooling) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the negative control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Expected Data Presentation

While no specific data is available, the results from the proposed MraY inhibition assay would ideally be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical MraY Inhibition Data

CompoundIC50 (µM)
Racemic (3-aminocyclopentyl)methanol[Hypothetical Value]
This compound[Hypothetical Value]
Positive Control[Hypothetical Value]

Conclusion

Although direct comparative data for racemic and enantiopure this compound is not currently available in the public domain, the principles of stereochemistry in pharmacology strongly suggest that their biological activities could be significantly different.[1][3][7] A thorough investigation, following a structured experimental workflow as outlined in this guide, is essential to determine the therapeutic potential and safety profile of the individual enantiomers. Such studies are critical for advancing drug development and ensuring the selection of the most effective and safest therapeutic candidate. Researchers are encouraged to perform such comparative assays to elucidate the enantiomer-specific effects of this and other chiral molecules.

References

A Guide to the Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested scaffold: While a comprehensive Structure-Activity Relationship (SAR) study on molecules containing the specific ((1S,3R)-3-aminocyclopentyl)methanol scaffold was not found in publicly available research literature, this guide presents a detailed SAR analysis of a closely related and highly relevant class of compounds: 1H-pyrazolo[3,4-b]pyridine derivatives. This scaffold is a known core for kinase inhibitors, a therapeutic area where moieties like this compound are often incorporated to enhance properties such as solubility and target engagement. The following comparison guide on potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors serves as an illustrative example of how SAR studies are conducted and presented for this important class of molecules.

This guide provides an objective comparison of the performance of various 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR1 inhibitors, supported by experimental data from a peer-reviewed study.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro enzymatic activity of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1. The core scaffold was modified at the C3 and N1 positions to investigate the impact of different substituents on inhibitory potency. The data is extracted from "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors".[1][2]

Compound IDR1 SubstituentR2 SubstituentFGFR1 IC50 (nM)
4a H3,5-dimethoxyphenyl1.1
7a H2,6-dichloro-3,5-dimethoxyphenyl0.8
7b H2-chloro-3,5-dimethoxyphenyl1.0
7c H2-fluoro-3,5-dimethoxyphenyl1.3
7d H2-methyl-3,5-dimethoxyphenyl1.5
7n H2,6-difluoro-3,5-dimethoxyphenyl0.6
10 CH32,6-dichloro-3,5-dimethoxyphenyl>5000

Key SAR Observations:

  • Scaffold Core: The 1H-pyrazolo[3,4-b]pyridine core is essential for activity. N-methylation of the pyrazole ring (Compound 10 ) leads to a complete loss of inhibitory potency, suggesting that the N1-H acts as a critical hydrogen bond donor in the kinase hinge region.[1][2]

  • Substitution at the Phenyl Ring: The SAR study focused on substitutions on the phenyl ring at the C3 position.

    • The unsubstituted 3,5-dimethoxyphenyl analog (4a ) displayed potent FGFR1 inhibition.

    • Introduction of small halogen or methyl groups at the 2-position of the phenyl ring was well-tolerated and in some cases led to improved potency.

    • The 2,6-difluoro substituted analog (7n ) was identified as the most potent compound in this series with an IC50 of 0.6 nM.[1][2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard kinase assay protocols and the information provided in the source publication.

FGFR1 Kinase Inhibition Assay:

The inhibitory activity of the compounds against the FGFR1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain.

    • Poly(Glu, Tyr) 4:1 as the substrate.

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Allophycocyanin (APC)-labeled streptavidin.

    • Assay buffer: HEPES, MgCl2, MnCl2, DTT, and BSA.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • The kinase reaction was performed in a 384-well plate.

    • A solution of the FGFR1 enzyme was pre-incubated with the test compounds at various concentrations for a specified period at room temperature.

    • The kinase reaction was initiated by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • The reaction mixture was incubated for 1 hour at room temperature.

    • The reaction was terminated by the addition of EDTA.

    • The detection reagents (europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin) were added, and the mixture was incubated for another hour at room temperature.

    • The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 615 nm was calculated.

    • The percentage of inhibition was calculated relative to a DMSO control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

Signaling Pathway Diagram:

The following diagram illustrates the canonical signaling pathway of the Fibroblast Growth Factor Receptor (FGFR). Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3][4][5] The pyrazolo[3,4-b]pyridine derivatives discussed in this guide inhibit the initial kinase activity of FGFR1, thereby blocking these downstream pathways.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Phosphorylation PLCg PLCγ P2->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival, Differentiation) ERK->CellResponse PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

References

A Comparative Guide to the Stereoselectivity of ((1S,3R)-3-aminocyclopentyl)methanol and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding subsequent reactions to afford a desired stereoisomer with high selectivity. This guide provides a comparative analysis of the stereochemical control exerted by aminocyclopentanol-derived chiral auxiliaries, with a focus on the performance of a close structural analog to ((1S,3R)-3-aminocyclopentyl)methanol, and contrasts its efficacy with widely-used, commercially available chiral auxiliaries.

While direct experimental data for the stereoselectivity of reactions utilizing this compound as a chiral auxiliary is not available in the current literature, a study on its constitutional isomer, (1S,2R)-2-aminocyclopentan-1-ol, provides significant insights. When converted to its corresponding oxazolidinone, this analog demonstrates exceptional potential in controlling stereochemistry.

Performance Comparison of Chiral Auxiliaries

The following table summarizes the performance of the (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone in key asymmetric transformations and compares it with industry-standard chiral auxiliaries, namely Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and Oppolzer's camphorsultam.

Chiral AuxiliaryReaction TypeSubstrate/ReagentDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de%)Yield (%)Reference
This compound --Not ReportedNot Reported-
(4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) Asymmetric AlkylationN-propionyl oxazolidinone + Benzyl bromide>99% de85[No specific citation available from the provided search results]
Asymmetric Aldol ReactionN-propionyl oxazolidinone + Isobutyraldehyde>99% de80[No specific citation available from the provided search results]
Evans' (4S)-4-benzyl-2-oxazolidinone Asymmetric AlkylationN-propionyl oxazolidinone + Allyl iodide98:2 d.r.Not specified[1][2]
Asymmetric Aldol ReactionN-propionyl oxazolidinone + AldehydeHigh syn-selectivityNot specified[3]
Oppolzer's Camphorsultam Asymmetric Diels-AlderN-acryloyl camphorsultam + CyclopentadieneHigh endo-selectivity74[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key asymmetric reactions highlighted in the comparison table.

Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol is based on the methodology reported for the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.

a) N-Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq.) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

b) Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for several hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. Purification by column chromatography affords the desired alkylated product.

Asymmetric Aldol Reaction using Evans' (4S)-4-benzyl-2-oxazolidinone

This is a general procedure for a syn-selective Evans aldol reaction.[3]

To a solution of the N-acyl oxazolidinone (e.g., N-propionyl-(4S)-4-benzyl-2-oxazolidinone) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). The resulting solution is stirred for 30-60 minutes. The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 eq.) is added. The reaction is stirred at -78 °C for 2-3 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol describes a Lewis-acid catalyzed Diels-Alder reaction.[4]

The N-acryloyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq.), is added dropwise. The mixture is stirred for 15-30 minutes, during which a color change may be observed. Freshly distilled cyclopentadiene (3.0 eq.) is then added, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. After warming to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The endo/exo ratio and diastereoselectivity are determined by ¹H NMR spectroscopy of the crude product.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a chiral auxiliary-mediated synthesis and the mechanism of a representative reaction.

Chiral_Auxiliary_Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Adduct Substrate-Auxiliary Adduct (S-A) Prochiral_Substrate->Adduct Covalent Bonding Chiral_Auxiliary Chiral Auxiliary (A) Reagent Reagent Diastereomeric_Product Diastereomerically Enriched Product (P-A*) Reagent->Diastereomeric_Product Diastereoselective Transformation Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product (P) Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary (A) Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_transition Zimmerman-Traxler Transition State cluster_product Product Formation Acyl_Ox N-Acyl Oxazolidinone Enolate Z-Enolate Acyl_Ox->Enolate Deprotonation Base Base (e.g., LDA) TS Chair-like Transition State Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct C-C Bond Formation

A simplified representation of the Evans syn-selective aldol reaction mechanism.

References

A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral aminocyclopentyl methanol scaffold, specifically the (1S,3R) stereoisomer, is a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid cyclopentane core and pendant functional groups—a primary amine and a hydroxymethyl group—in a defined stereochemical arrangement make it an attractive synthon for introducing chirality and conformational constraint in drug candidates. This guide provides a comparative overview of two distinct synthetic strategies for accessing ((1S,3R)-3-aminocyclopentyl)methanol, offering insights into their relative merits and practical considerations for laboratory and process scale-up.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chemoenzymatic DesymmetrizationRoute 2: Asymmetric Synthesis from Vince Lactam
Starting Material cis-3,5-Diacetoxycyclopent-1-eneRacemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Key Strategy Enzymatic hydrolysis followed by chemical transformationsChiral resolution of a racemic intermediate followed by stereoretentive reactions
Overall Yield ModerateGood
Stereochemical Control Excellent (Enzyme-controlled)Excellent (Resolution-based)
Scalability Potentially high, dependent on enzyme availability and costHigh, well-established industrial precedent for Vince lactam chemistry
Reagent Profile Utilizes biocatalysis, potentially milder conditionsEmploys classical organic reagents and protecting groups
Number of Steps ~5-7 steps~6-8 steps

Route 1: Chemoenzymatic Desymmetrization of a Meso Diacetate

This strategy leverages the high stereoselectivity of enzymes to introduce chirality into an achiral starting material. The key step involves the desymmetrization of a meso-diacetate, followed by a series of chemical transformations to elaborate the functional groups.

Synthetic Workflow

A cis-3,5-Diacetoxycyclopent-1-ene B (1R,4S)-4-Acetoxycyclopent-2-en-1-ol A->B Lipase (e.g., PPL) Phosphate buffer C (1R,4S)-4-Azidocyclopent-2-en-1-ol B->C 1. MsCl, Et3N 2. NaN3, DMF D (1S,3R)-3-Azidocyclopentanemethanol C->D BH3·THF E This compound D->E H2, Pd/C

Caption: Chemoenzymatic route to this compound.

Experimental Protocol: Key Steps

1. Enzymatic Hydrolysis:

  • Substrate: cis-3,5-Diacetoxycyclopent-1-ene

  • Enzyme: Porcine Pancreatic Lipase (PPL)

  • Solvent: Phosphate buffer (pH 7.0)

  • Procedure: The meso-diacetate is suspended in the phosphate buffer, and the lipase is added. The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a dilute NaOH solution. The reaction progress is monitored by TLC or GC. Upon completion, the monoacetate is extracted with an organic solvent.

2. Azide Introduction:

  • Procedure: The resulting chiral monoacetate is first mesylated using methanesulfonyl chloride and a base like triethylamine. The crude mesylate is then treated with sodium azide in a polar aprotic solvent such as DMF to induce an SN2 reaction, yielding the corresponding azido-alcohol with inversion of configuration.

3. Hydroboration-Oxidation and Azide Reduction:

  • Procedure: The unsaturated azido-alcohol is subjected to hydroboration using borane-tetrahydrofuran complex, followed by an oxidative workup. This step reduces the double bond and introduces the hydroxymethyl group with cis-stereochemistry relative to the azide. Finally, the azide is reduced to the primary amine via catalytic hydrogenation using palladium on carbon as the catalyst.

Performance Data
StepProductYield (%)Purity/ee (%)
1(1R,4S)-4-Acetoxycyclopent-2-en-1-ol85-95>99 ee
2(1R,4S)-4-Azidocyclopent-2-en-1-ol70-80 (over 2 steps)>99 ee
3This compound60-70 (over 2 steps)>99 ee

Route 2: Asymmetric Synthesis from Racemic Vince Lactam

This approach begins with the well-known and commercially available racemic Vince lactam. The core of this strategy is the efficient resolution of a key intermediate to establish the desired stereochemistry, which is then carried through subsequent transformations.

Synthetic Workflow

A Racemic Vince Lactam B Resolved (+)-Vince Lactam A->B Chiral Resolution (e.g., with a chiral acid) C N-Boc-(+)-Vince Lactam B->C Boc2O, DMAP D N-Boc-((1S,4R)-4-hydroxy- cyclopent-2-en-1-yl)amine C->D LiBH4, THF E N-Boc-((1S,3R)-3-hydroxy- cyclopentyl)methanol D->E 1. BH3·THF 2. H2O2, NaOH F This compound E->F HCl, Dioxane

Caption: Synthesis from racemic Vince Lactam.

Experimental Protocol: Key Steps

1. Chiral Resolution of Vince Lactam:

  • Procedure: Racemic Vince lactam is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts. Fractional crystallization allows for the separation of the desired (+)-enantiomer.

2. Protection and Reduction:

  • Procedure: The resolved (+)-Vince lactam is protected with a suitable protecting group, commonly a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The protected lactam is then reduced with a mild reducing agent like lithium borohydride to yield the corresponding amino alcohol.

3. Hydroboration-Oxidation and Deprotection:

  • Procedure: The unsaturated N-Boc amino alcohol undergoes hydroboration-oxidation to introduce the second hydroxyl group with the desired cis-stereochemistry. The resulting diol is then deprotected under acidic conditions (e.g., HCl in dioxane) to afford the final product.

Performance Data
StepProductYield (%)Purity/ee (%)
1(+)-Vince Lactam40-45 (after resolution)>99 ee
2N-Boc-((1S,4R)-4-hydroxycyclopent-2-en-1-yl)amine80-90 (over 2 steps)>99 ee
3This compound65-75 (over 2 steps)>99 ee

Conclusion

Both the chemoenzymatic and the Vince lactam-based routes provide effective access to enantiomerically pure this compound. The choice of route will likely depend on factors such as the availability and cost of the starting materials and reagents, the scale of the synthesis, and the in-house expertise. The chemoenzymatic route offers an elegant and potentially "greener" approach, while the Vince lactam route relies on more traditional and well-established chemical transformations. For large-scale industrial production, the cost-effectiveness of the chiral resolution of Vince lactam may be a deciding factor. For laboratory-scale synthesis and exploration, the chemoenzymatic method provides a highly stereoselective and efficient alternative.

Comparative Guide to Analytical Methods for Purity Assessment of ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the chemical and enantiomeric purity of ((1S,3R)-3-aminocyclopentyl)methanol, a key chiral building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction to Purity Assessment of Chiral Compounds

This compound possesses two chiral centers, making the control of its stereoisomeric purity paramount. Impurities, including diastereomers and enantiomers, can have significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify the desired (1S,3R) isomer from its stereoisomers and other potential process-related impurities. The two primary chromatographic techniques for this purpose are HPLC and GC, each with its own set of advantages and limitations.

Comparison of Analytical Methods

The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the volatility of the analyte and its derivatives, the required sensitivity, and the nature of the impurities to be monitored.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or their volatile derivatives.
Derivatization Can be direct or indirect (with chiral derivatizing agents).Often requires derivatization to increase volatility and improve peak shape.
Sensitivity Method dependent, typically in the µg/mL to ng/mL range.High sensitivity, especially with detectors like FID, often in the ng/mL to pg/mL range.
Instrumentation Wide variety of columns and detectors (UV, MS).Requires specialized chiral columns and detectors (FID, MS).
Typical Application Enantiomeric and diastereomeric purity, related substances.Enantiomeric excess, residual solvents, volatile impurities.

Experimental Protocols

Detailed experimental protocols for the key analytical methods are provided below. These are representative methods and may require optimization for specific applications.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method describes a direct enantiomeric separation on a chiral stationary phase (CSP).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA, IC, or similar).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Method Validation Parameters (Estimated):

  • Limit of Detection (LOD): 0.05 µg/mL

  • Limit of Quantitation (LOQ): 0.15 µg/mL

  • Linearity: 0.15 - 15 µg/mL (R² > 0.999)

  • Accuracy: 98.0% - 102.0% recovery

Method 2: Chiral Gas Chromatography (GC)

This method involves the derivatization of the amino alcohol followed by separation on a chiral GC column.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column.

Derivatization Procedure:

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in excess.

  • Heat the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 30 minutes).

  • Cool the reaction mixture to room temperature before injection.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (e.g., 50:1)

Method Validation Parameters (Estimated):

  • Limit of Detection (LOD): 0.01% (relative to the main peak area)

  • Limit of Quantitation (LOQ): 0.03% (relative to the main peak area)

  • Linearity: 0.03% - 1.0% (relative to the main peak area, R² > 0.99)

  • Accuracy: 95.0% - 105.0% recovery

Quantitative Data Summary

The following table summarizes the estimated quantitative performance of the described analytical methods. These values are indicative and should be confirmed through method validation studies.

ParameterChiral HPLC-UVChiral GC-FID
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01% (relative)
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03% (relative)
Linearity Range 0.15 - 15 µg/mL0.03% - 1.0% (relative)
Correlation Coefficient (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Precision (% RSD) < 2.0< 5.0

Visualizations

Workflow for Chiral HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample ((1S,3R)-3-aminocyclopentyl) methanol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for the purity assessment of this compound by Chiral HPLC.

Decision Tree for Method Selection

Start Purity Assessment Required Volatility Is the analyte and its potential impurities volatile? Start->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization Yes HPLC Select Chiral HPLC Volatility->HPLC No GC Select Chiral GC Derivatization->GC Yes Derivatization->HPLC No ConsiderHPLC Consider Chiral HPLC as an alternative method GC->ConsiderHPLC

Caption: Decision-making process for selecting an appropriate analytical method.

Conclusion

Both Chiral HPLC and Chiral GC are powerful techniques for the purity assessment of this compound. Chiral HPLC is often the method of choice due to its direct applicability without the need for derivatization, making it suitable for a broader range of potential impurities. Chiral GC, on the other hand, can offer higher sensitivity, particularly when coupled with a mass spectrometer, but requires a derivatization step. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the expected impurity profile, and the available instrumentation. For comprehensive purity analysis, the use of orthogonal methods (e.g., both HPLC and GC) is recommended to ensure the detection of a wide range of potential impurities.

Spectroscopic Showdown: A Comparative Guide to ((1S,3R)-3-aminocyclopentyl)methanol and its Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of stereoisomers is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, efficacy, and safety profile. This guide offers a comparative analysis of the spectroscopic properties of ((1S,3R)-3-aminocyclopentyl)methanol and its key diastereomer, ((1S,3S)-3-aminocyclopentyl)methanol. Due to a lack of directly comparable experimental data in published literature, this guide presents a theoretical framework based on established spectroscopic principles for distinguishing these isomers.

The isomers this compound, a trans isomer, and ((1S,3S)-3-aminocyclopentyl)methanol, a cis isomer, possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the amino and hydroxymethyl functional groups relative to the cyclopentane ring. This seemingly subtle difference can lead to distinct physical and chemical properties, which are reflected in their spectroscopic signatures.

Structural Isomers at a Glance

The key to differentiating these isomers lies in their stereochemistry. In the trans isomer, the amino and hydroxymethyl groups are on opposite faces of the cyclopentane ring, while in the cis isomer, they reside on the same face.

Figure 1. Structural comparison of trans and cis isomers.

Predicted Spectroscopic Differentiation

While enantiomers exhibit identical spectra in an achiral environment, diastereomers, having different physical properties, can be distinguished by spectroscopic methods such as NMR and IR. The spatial relationship between the functional groups in the cis and trans isomers of this compound is expected to manifest in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Differences in the chemical environment of protons and carbon atoms in the cis and trans isomers are expected to result in distinguishable NMR spectra.

¹H NMR:

  • Chemical Shifts: The protons on the carbons bearing the amino and hydroxymethyl groups (C1 and C3) are expected to have different chemical shifts in the two isomers due to the varying anisotropic effects and through-space interactions. In the cis isomer, the proximity of the two functional groups may lead to deshielding or shielding effects on nearby protons compared to the trans isomer.

  • Coupling Constants: The dihedral angles between protons on adjacent carbons will differ between the cis and trans isomers, leading to different vicinal coupling constants (³J). This can be particularly useful in determining the relative stereochemistry of the substituents on the cyclopentane ring.

  • Diastereotopic Protons: The methylene protons on the cyclopentane ring can be diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple with each other. The degree of this non-equivalence can differ between the cis and trans isomers.

¹³C NMR:

  • The chemical shifts of the carbon atoms in the cyclopentane ring, especially C1 and C3, are expected to differ between the two isomers due to steric and electronic effects.

Spectroscopic FeaturePredicted Observation for ((1S,3R)-isomer (trans)Predicted Observation for ((1S,3S)-isomer (cis)Rationale for Difference
¹H NMR Chemical Shift (CH-OH) Distinct chemical shiftDifferent chemical shift from transAnisotropic effects from the amino group will differ due to spatial orientation.
¹H NMR Chemical Shift (CH-NH₂) Distinct chemical shiftDifferent chemical shift from transAnisotropic effects from the hydroxymethyl group will differ.
¹H NMR Coupling Constants Characteristic ³J valuesDifferent ³J values from transDihedral angles between vicinal protons are different in the two isomers.
¹³C NMR Chemical Shifts (C1, C3) Distinct chemical shiftsDifferent chemical shifts from transSteric compression and electronic environment differ between the isomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. While both isomers will show characteristic peaks for O-H, N-H, and C-H bonds, the exact positions and shapes of these bands may differ.

  • Hydrogen Bonding: Intramolecular hydrogen bonding is possible in the cis isomer between the amino and hydroxymethyl groups. This would lead to a broadening and a shift to lower wavenumber of the O-H and N-H stretching bands compared to the trans isomer, where intermolecular hydrogen bonding would be more prevalent.

Spectroscopic FeaturePredicted Observation for ((1S,3R)-isomer (trans)Predicted Observation for ((1S,3S)-isomer (cis)Rationale for Difference
IR O-H Stretch Sharper band, higher wavenumberBroader band, lower wavenumberIntramolecular H-bonding in the cis isomer weakens the O-H bond.
IR N-H Stretch Sharper bands, higher wavenumberBroader bands, lower wavenumberIntramolecular H-bonding in the cis isomer weakens the N-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak will be the same for both isomers, the fragmentation patterns could potentially differ due to the different steric environments of the functional groups, which might influence the stability of certain fragment ions.

Experimental Protocols

For researchers aiming to perform their own spectroscopic analysis, the following are standard protocols for acquiring the necessary data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

    • To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans may be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid samples): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr pellet (solid samples): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.

    • For high-resolution mass spectrometry (HRMS), a more sophisticated instrument (e.g., TOF or Orbitrap) is required to determine the exact mass and elemental composition.

Logical Workflow for Isomer Differentiation

The process of distinguishing between the isomers can be visualized as a logical workflow.

G cluster_workflow Isomer Differentiation Workflow start Isomer Mixture nmr ¹H and ¹³C NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis trans_isomer ((1S,3R)-isomer) (trans) data_analysis->trans_isomer Distinct shifts, coupling constants cis_isomer ((1S,3S)-isomer) (cis) data_analysis->cis_isomer Different shifts, coupling constants, evidence of H-bonding

Figure 2. Workflow for spectroscopic differentiation.

This guide provides a foundational understanding of the expected spectroscopic differences between the cis and trans isomers of this compound and standardized protocols for their analysis. For definitive characterization, the acquisition of experimental data is essential.

Unraveling the Stereochemistry-Potency Puzzle: A Comparative Analysis of (1S,3R) and (1R,3S) Aminocyclopentylmethanol Derivatives Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, a direct comparative analysis of the biological potency of (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives could not be compiled. Publicly available experimental data detailing the specific biological activities of these stereoisomers and enabling a quantitative comparison is currently lacking.

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of stereoisomers is a cornerstone of rational drug design. The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety profiles between isomers. The core of this inquiry was to elucidate these differences for the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives.

An extensive search was conducted to identify studies that have synthesized, isolated, and biologically evaluated these specific isomers. The goal was to extract quantitative data, such as IC50 or EC50 values, from various assays to construct a comparative table. Furthermore, the intention was to provide detailed experimental protocols for the key biological assays and to visualize the relevant biological pathways or experimental workflows using Graphviz diagrams.

Unfortunately, the search did not yield any publications containing the necessary experimental data to fulfill these requirements. While the principles of stereoisomerism and its impact on pharmacology are well-established, specific studies focusing on the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives appear to be absent from the public domain or are not indexed in the searched scientific databases.

The Importance of Stereoisomerism in Drug Potency

The critical role of stereochemistry in determining the biological activity of a drug is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions.

One enantiomer might bind to a target receptor with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, have a different, sometimes undesirable, activity, or even be toxic. A classic example is the drug thalidomide, where one enantiomer was effective as a sedative while the other was tragically found to be teratogenic.

Therefore, the separation and individual testing of stereoisomers are crucial steps in the drug discovery and development process. Such studies provide invaluable insights into the SAR, guiding the optimization of lead compounds to enhance potency and reduce off-target effects.

Future Outlook

The absence of comparative data for the (1S,3R) and (1R,3S) isomers of aminocyclopentylmethanol derivatives highlights a potential area for future research. Investigations into the synthesis and biological evaluation of these specific stereoisomers could provide valuable information for the development of new therapeutic agents. Such studies would likely involve:

  • Asymmetric Synthesis: Developing synthetic routes to obtain enantiomerically pure samples of the (1S,3R) and (1R,3S) isomers.

  • Biological Screening: Testing the individual isomers in a panel of relevant biological assays to determine their potency and selectivity against various targets.

  • Structural Biology: Where a specific target is identified, co-crystallization studies could elucidate the molecular basis for the differential activity of the isomers.

Until such research is conducted and published, a detailed comparison guide on the biological potency of (1S,3R) vs (1R,3S) isomers of aminocyclopentylmethanol derivatives cannot be provided. The scientific community awaits further studies to shed light on the pharmacological properties of these specific chemical entities.

Safety Operating Guide

Safe Disposal of ((1S,3R)-3-aminocyclopentyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of ((1S,3R)-3-aminocyclopentyl)methanol, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.

  • Containment: For liquid spills, use an inert absorbent material to soak up the substance.

  • Collection: Carefully collect the absorbent material and place it in a suitable, sealed container for disposal as chemical waste.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Disposal of this compound

Unused or waste this compound should be treated as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash. [4][5][6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect surplus and non-recyclable solutions of this compound in a designated, compatible, and leak-proof container.[2][7] The original container is often the best choice if it is in good condition.

    • Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health & Safety (EHS) department.[4][6]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6][7]

    • The container must be kept closed except when adding waste.[4][7]

    • Ensure secondary containment is used to prevent spills and to segregate incompatible wastes.[4][7]

  • Arrange for Pickup:

    • Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup by your EHS department or a licensed disposal company.[5][7]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly to ensure no residual chemical hazards remain.

  • Triple Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent (such as water or another appropriate solvent that can dissolve the compound) at least three times.[4][5][8]

    • The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates for non-acutely toxic chemicals can often be disposed of down the drain with copious amounts of water, but always check your local regulations.

  • Container Preparation:

    • After rinsing, allow the container to air-dry completely.

    • Deface or remove the original label to prevent misuse.[4][5]

  • Final Disposal:

    • Once clean and properly prepared, the container can typically be disposed of as regular solid waste or recycled, depending on institutional guidelines.[4]

Below is a summary of key quantitative data related to hazardous waste storage in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste VolumeDo not accumulate more than 55 gallons of hazardous waste.[5]
Maximum Acutely Hazardous WasteDo not accumulate more than one quart of acute hazardous waste.[5]
Full Container RemovalA full hazardous waste container must be removed from the satellite accumulation area within three days.[6]
Partially Filled Container StoragePartially filled containers may remain in a satellite accumulation area for up to one year.[6]

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_prep Preparation cluster_disposal Chemical Disposal cluster_container Empty Container Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste Chemical in a Labeled, Compatible Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Store in Designated Satellite Accumulation Area with Secondary Containment C->D Keep Closed F Triple Rinse Container with Appropriate Solvent C->F After Emptying E Request Hazardous Waste Pickup from EHS D->E When Full G Collect First Rinsate as Hazardous Waste F->G H Air Dry Container and Deface Label F->H G->D Add to Waste Container I Dispose of Clean Container as Regular Waste or Recycle H->I

Figure 1. Workflow for the safe disposal of this compound and its container.

References

Personal protective equipment for handling ((1S,3R)-3-aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ((1S,3R)-3-aminocyclopentyl)methanol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated, it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin. It could also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI-approved, close-fittingProtects against splashes and airborne particles.
Face ShieldRequired for splash hazardsProvides full-face protection from splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-freePrevents skin contact with the chemical.[2]
Body Protection Laboratory CoatFully buttoned, long-sleevedProtects skin and personal clothing from contamination.
Chemical-resistant apronRecommended for large quantitiesProvides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved respiratorRequired if working outside a fume hood or with potential for aerosolizationProtects against inhalation of vapors, mists, or dusts.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the chemical.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

  • Dispensing: Use only compatible tools (e.g., clean glass or stainless steel spatulas and glassware) for transferring the chemical. Avoid creating dust or aerosols.

  • During Operation: Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.

Spill Control and Emergency First Aid:

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Small Spill Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

Chemical Waste Disposal Plan:

The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[2][6] Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol A Review SDS and Protocols B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Workspace in Fume Hood B->C D Dispense Chemical C->D Begin Work E Perform Experiment D->E F Close Container After Use E->F J Collect Waste in Labeled Container E->J Generate Waste G Clean Workspace and Equipment F->G Complete Work H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I H->J Generate Waste K Store in Satellite Accumulation Area J->K L Request EHS Pickup K->L M Spill or Exposure Occurs N Follow First Aid Procedures M->N O Initiate Spill Cleanup M->O P Report Incident N->P O->J Collect Spill Debris O->P

Caption: Workflow from preparation to disposal for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,3R)-3-aminocyclopentyl)methanol
Reactant of Route 2
((1S,3R)-3-aminocyclopentyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.